molecular formula C9H9ClFN B12978835 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Cat. No.: B12978835
M. Wt: 185.62 g/mol
InChI Key: WSWGJTZPTPREDV-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS 1821293-65-5) is a fluorinated and chlorinated pyridine derivative classified as a heterocyclic building block. It is a key synthetic intermediate in organic chemistry and pharmaceutical research. The compound's molecular formula is C9H9ClFN, and it has a molecular weight of 185.63 g/mol . Its specific structure, featuring a chloro group at the 6-position, a cyclopropyl group at the 4-position, a fluoro group at the 3-position, and a methyl group at the 2-position of the pyridine ring, makes it a valuable scaffold for the synthesis of more complex molecules. While its exact biological profile and mechanism of action are not fully detailed in the available literature, compounds of this class are frequently employed in medicinal chemistry projects, particularly in the development of potential kinase inhibitors and other bioactive molecules where the pyridine core is prevalent. The presence of multiple halogen substituents offers reactive sites for further functionalization via cross-coupling reactions and other synthetic transformations. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

InChI

InChI=1S/C9H9ClFN/c1-5-9(11)7(6-2-3-6)4-8(10)12-5/h4,6H,2-3H2,1H3

InChI Key

WSWGJTZPTPREDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)C2CC2)F

Origin of Product

United States
Foundational & Exploratory

Comprehensive NMR Spectral Analysis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS: 1821293-65-5) is a highly functionalized heterocyclic building block critical to the development of next-generation triaminopyrimidine antimalarial therapeutics, such as the clinical candidate ZY19489 (MMV253)[1]. Accurate structural characterization of this intermediate is paramount, as the regioselectivity of its synthesis directly dictates the efficacy of the downstream active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By examining the causality behind specific spin-spin coupling networks—particularly the long-range interactions induced by the fluorine atom—we establish a self-validating framework for confirming the regiochemical integrity of the pyridine core.

Structural Context & Synthesis Regiochemistry

The synthesis of this intermediate typically relies on a Minisci reaction , a radical-mediated alkylation. In this process, 6-chloro-3-fluoro-2-methylpyridine is reacted with cyclopropanecarboxylic acid in the presence of silver nitrate ( AgNO3​ ) and an oxidant (e.g., ammonium persulfate)[2].

The primary analytical challenge is proving that the cyclopropyl radical attacks the C4 position rather than the C5 position. As demonstrated in the spectral analysis below, the fluorine atom at C3 acts as an internal NMR probe. The specific scalar coupling constants ( J ) between the fluorine atom and the remaining aromatic proton definitively validate the C4-substitution.

Minisci_Workflow SM 6-Chloro-3-fluoro- 2-methylpyridine Radical Cyclopropyl Radical Intermediate SM->Radical Minisci Addition Reagents Cyclopropanecarboxylic Acid AgNO3, H2SO4, H2O Reagents->Radical Oxidative Decarboxylation Product 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine Radical->Product Oxidation & Deprotonation

Fig 1: Minisci reaction workflow for C4-cyclopropylation of the pyridine core.

1 H NMR Spectral Data & Causality Analysis

The experimental 1 H NMR spectrum (acquired at 300 MHz in DMSO- d6​ ) provides unambiguous proof of structure [3]. The choice of DMSO- d6​ is deliberate; its high dielectric constant ensures complete dissolution of the polar heterocyclic intermediate, preventing line broadening associated with aggregation.

The Diagnostic Power of Fluorine-Proton Coupling

The most critical features of the 1 H NMR spectrum are the doublets observed at 2.38 ppm and 6.96 ppm .

  • C2-Methyl Protons (2.38 ppm, d, J = 3.20 Hz): The methyl group at C2 is split into a doublet by the adjacent fluorine atom at C3. This four-bond coupling ( 4JHF​ ) of 3.20 Hz is highly characteristic of an ortho-fluoro-methyl relationship on a pyridine ring.

  • C5-Aromatic Proton (6.96 ppm, d, J = 4.71 Hz): This signal is the ultimate regiochemical validator. The proton at C5 exhibits a four-bond coupling ( 4JHF​ ) of 4.71 Hz with the C3-fluorine. Causality Insight: If the cyclopropyl group had incorrectly added to C5, the remaining proton would be at C4. A proton at C4 would exhibit an ortho-relationship to the C3-fluorine, resulting in a much larger three-bond coupling ( 3JHF​≈8−12 Hz). The observed 4.71 Hz coupling strictly dictates a meta-relationship, proving the proton is at C5 and the cyclopropyl group is correctly positioned at C4.

Cyclopropyl Aliphatic Signatures

The cyclopropyl group presents as a classic highly shielded multiplet system due to the diamagnetic anisotropy of its strained carbon-carbon bonds. The diastereotopic nature of the CH2​ protons relative to the anisotropic cone of the pyridine ring splits them into two distinct multiplets (0.87 - 0.95 ppm and 1.05 - 1.15 ppm), while the methine ( CH ) proton is shifted further downfield (2.00 - 2.12 ppm) due to its direct attachment to the electron-deficient C4 position.

13 C NMR Predictive Framework & Spin Networks

While empirical 1 H NMR and LC-MS data are standard for patent filings [4], an in-depth characterization requires 13 C NMR analysis. Due to the high electronegativity and nuclear spin ( I=1/2 ) of 19F , the 13 C spectrum is dominated by Carbon-Fluorine scalar couplings. Below is the predictive framework based on established substituent additivity rules for fluorinated heterocycles.

  • C3 (C-F Bond): Expected at 148.0 ppm. This carbon will exhibit a massive one-bond coupling ( 1JCF​≈250 Hz), appearing as a widely spaced doublet.

  • C2 and C4 (Ortho to Fluorine): Expected at 149.0 ppm and 144.0 ppm, respectively. Both will appear as doublets due to two-bond couplings ( 2JCF​≈15 Hz).

  • C5 (Meta to Fluorine): Expected at 121.0 ppm, appearing as a doublet due to a three-bond coupling ( 3JCF​≈5 Hz).

Spin_Coupling F3 Fluorine (C3) C3 C3 Carbon F3->C3 ¹J_CF (~250 Hz) C2 C2 Carbon F3->C2 ²J_CF (~15 Hz) C4 C4 Carbon F3->C4 ²J_CF (~15 Hz) H_Me C2-Methyl (1H) F3->H_Me ⁴J_HF (3.20 Hz) H5 C5 Proton (1H) F3->H5 ⁴J_HF (4.71 Hz)

Fig 2: Spin-spin coupling network showing critical Fluorine-Carbon and Fluorine-Proton interactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize built-in quality gates (self-validating systems).

Protocol A: Minisci Synthesis & Isolation
  • Reactor Preparation: In a suitable glass-lined reactor, charge 7.5 L of deionized process water and 3.55 kg (41.24 mol) of cyclopropanecarboxylic acid at 25–35 °C.

  • Reagent Addition: Slowly add 2.02 kg (20.59 mol) of H2​SO4​ , followed by 1.05 kg (6.21 mol) of AgNO3​ , and 1.5 kg (10.3 mol) of 6-chloro-3-fluoro-2-methylpyridine.

  • Radical Initiation: Introduce the oxidant (e.g., ammonium persulfate) to initiate the oxidative decarboxylation. Maintain temperature and stir until completion.

  • Quality Gate (Self-Validation): Monitor the reaction via TLC and LC-MS. Do not proceed to extraction until the starting material mass ( m/z 145.0) is depleted and the target mass ( m/z 186.05 [M+H]+ ) is dominant.

  • Purification: Extract the aqueous layer with dichloromethane (DCM). Purify the crude organic phase via silica gel chromatography using a DCM/Hexane gradient to yield the pure product.

Protocol B: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the chromatographically purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 300 MHz or 400 MHz NMR spectrometer. Tune and match the probe specifically for 1 H and 19F frequencies to maximize the signal-to-noise ratio.

  • Quality Gate (Locking & Shimming): Lock the spectrometer to the deuterium signal of DMSO- d6​ (39.5 ppm). Perform gradient shimming. Validation checkpoint: The acquisition must not begin until the line width at half height (LWHH) of the TMS peak is ≤1.0 Hz.

  • Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a relaxation delay ( D1 ) of 2 seconds, and an acquisition time of 3–4 seconds.

  • Processing: Apply a 0.3 Hz exponential line-broadening window function. Fourier transform, phase correct, and baseline correct the spectrum. Reference the chemical shifts to TMS (0.00 ppm).

Consolidated Spectral Data Tables

Table 1: Experimental 1 H NMR Data (300 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C4- CH2​ 0.87 - 0.95Multiplet (m)-2HCyclopropyl CH2​ (trans)
C4- CH2​ 1.05 - 1.15Multiplet (m)-2HCyclopropyl CH2​ (cis)
C4- CH 2.00 - 2.12Multiplet (m)-1HCyclopropyl methine
C2- CH3​ 2.38Doublet (d) 4JHF​ = 3.203HMethyl protons
C5- H 6.96Doublet (d) 4JHF​ = 4.711HAromatic proton
Table 2: Predictive 13 C NMR Data (75 MHz, DMSO- d6​ )
PositionPredicted Shift ( δ , ppm)MultiplicityExpected Coupling ( J , Hz)Carbon Environment
C3 148.0Doublet (d) 1JCF​≈250 C-F (Aromatic)
C2 149.0Doublet (d) 2JCF​≈15 C- CH3​ (Aromatic)
C6 146.0Singlet/Fine d 4JCF​≈2 C-Cl (Aromatic)
C4 144.0Doublet (d) 2JCF​≈15 C-Cyclopropyl (Aromatic)
C5 121.0Doublet (d) 3JCF​≈5 C-H (Aromatic)
C2- CH3​ 20.0Doublet (d) 3JCF​≈5 Primary Alkyl
C4- CH 12.0Singlet (s)-Tertiary Alkyl
C4- CH2​ 8.0Singlet (s)-Secondary Alkyl

References

  • [Patent US9957253B2] "Triaminopyrimidine compounds useful for preventing or treating malaria." Google Patents.
  • [New Drug Approvals] "ZY 19489, MMV 253 | New Drug Approvals". Clinical pipeline and intermediate synthesis data. Available at:[Link]

Physicochemical Profiling and Synthetic Utility of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, heavily substituted halogenated pyridines serve as critical, high-value building blocks. 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS: 1821293-65-5) is a highly specialized intermediate engineered specifically for the development of next-generation antimalarial therapeutics[1]. Most notably, it forms the structural core of Zintrodiazine (ZY19489 / Sutidiazine) , a fast-acting, non-artemisinin-based triaminopyrimidine currently advancing through clinical trials to combat drug-resistant Plasmodium falciparum[2].

This technical guide deconstructs the physicochemical properties of this intermediate, explains the mechanistic causality behind its structural design, and provides a validated, step-by-step methodology for its integration into active pharmaceutical ingredient (API) synthesis.

Physicochemical & Structural Profiling

The precise arrangement of functional groups on the pyridine ring is not arbitrary; each substitution is purposefully designed to dictate both the chemical reactivity during synthesis and the pharmacokinetic profile of the final drug[3].

Quantitative Data Summary
PropertyValueMechanistic / Structural Impact
CAS Number 1821293-65-5[1]Unique regulatory identifier for procurement and QA tracking.
Molecular Formula C9H9ClFN[1]Establishes the stoichiometric baseline for cross-coupling reactions.
Molar Mass 185.63 g/mol [1]Enables precise molarity calculations for catalytic loading.
Physical State Solid (Typical)Necessitates dissolution in non-polar organic matrices (e.g., Toluene).
Structural Causality in Drug Design
  • 6-Chloro Substitution: Acts as the primary electrophilic site. The high electronegativity of the chlorine atom weakens the C-Cl bond sufficiently to allow for oxidative addition by Palladium(0) during Buchwald-Hartwig amination.

  • 3-Fluoro Substitution: The fluorine atom lowers the pKa of the adjacent pyridine nitrogen, modulating the basicity of the final API. Furthermore, it sterically blocks cytochrome P450-mediated oxidation at the 3-position, directly contributing to the extended ~7-hour pharmacokinetic half-life of ZY19489[4].

  • 4-Cyclopropyl Group: Imparts critical lipophilicity and steric bulk. Unlike linear alkyl chains, the rigid cyclopropyl ring restricts conformational freedom, locking the molecule into a bioactive conformation that binds tightly to parasitic targets while resisting metabolic degradation[3].

  • 2-Methyl Group: Provides electron density to the ring, finely tuning the reactivity of the 6-chloro position to prevent runaway side reactions during high-temperature coupling.

Experimental Workflow: Buchwald-Hartwig Amination Protocol

The conversion of 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine into a protected amine is the foundational step in synthesizing the triaminopyrimidine core of Zintrodiazine[5]. The following protocol is engineered as a self-validating system, ensuring that each step diagnostically confirms the success of the preceding one.

Step-by-Step Methodology

Step 1: Matrix Preparation & Solvation

  • Action: In a suitable reactor assembly, combine 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine with Toluene at 25°C to 35°C.

  • Causality: Toluene is selected as the solvent matrix because its non-polar nature perfectly dissolves the highly lipophilic intermediate while supporting the high temperatures required for downstream catalytic activation.

Step 2: Reagent Introduction & Rigorous Deoxygenation

  • Action: Add the amine source (Diphenylmethanimine) and BOC anhydride to the reaction mixture. Immediately subject the assembly to rigorous nitrogen purging for 5–10 minutes.

  • Causality: This is the most critical failure point of the protocol. Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst species to an inactive Pd(II) state. The nitrogen purge ensures a strictly anaerobic environment, preventing premature termination of the catalytic cycle.

Step 3: Catalyst Complexation

  • Action: Introduce Palladium acetate and Racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to the deoxygenated mixture.

  • Causality: Palladium acetate serves as a stable precatalyst, which is reduced in situ to the active Pd(0) species. Racemic BINAP acts as a bidentate phosphine ligand with a wide "bite angle." This specific steric bulk forces the palladium center into a highly reactive, coordinatively unsaturated geometry, accelerating the oxidative addition into the stubborn C-Cl bond.

Step 4: System Validation & In-Process Control (IPC)

  • Action: The reaction is thermally driven and continuously monitored via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Validation: The system self-validates through this IPC. The reaction is only deemed complete when the unreacted 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine falls below 0.15% by area percentage [3]. If this threshold is not met within the standard thermal window, it diagnostically indicates catalyst poisoning, validating the necessity of the Step 2 nitrogen purge and requiring a system flush.

Synthetic Pathway Visualization

The following diagram maps the logical progression of CAS 1821293-65-5 from a raw intermediate to the final antimalarial API, highlighting the critical C-N bond formation step.

G A 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine (CAS: 1821293-65-5) B Buchwald-Hartwig Cross-Coupling (Pd(OAc)2, BINAP) A->B Electrophile D Protected Amine Intermediate B->D C-N Bond Formation C Diphenylmethanimine & BOC Anhydride C->B Amine Source E Triaminopyrimidine Core Assembly D->E Deprotection & Coupling F Zintrodiazine (ZY19489) Antimalarial API E->F Final API Yield

Workflow diagram illustrating the synthetic utility of CAS 1821293-65-5 in producing Zintrodiazine.

Sources

Thermodynamic stability of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug candidate. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry.

As researchers, scientists, and drug development professionals, our goal extends beyond simple data acquisition. We must understand the underlying chemical principles that govern a molecule's stability and design robust experimental protocols that yield unambiguous, reliable data. This document is structured to provide not just the "how" but the "why," fostering a deeper understanding of the stability profile of this complex heterocyclic compound. We will delve into the molecule's structural attributes, explore its potential degradation pathways, and detail the critical experimental techniques required for a thorough stability assessment.

Theoretical Stability Analysis: A Structural Perspective

The thermodynamic stability of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is intrinsically linked to its unique arrangement of functional groups on the pyridine core. A proactive analysis of these features allows us to anticipate potential liabilities and design targeted stress studies.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is generally stable. However, the nitrogen atom introduces a degree of electron deficiency, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

  • Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms exert strong inductive electron-withdrawing effects, further increasing the electrophilicity of the pyridine ring. The C-Cl bond is a potential site for nucleophilic substitution or hydrolytic cleavage under acidic or basic conditions. While the C-F bond is significantly stronger and less prone to simple hydrolysis, the presence of fluorine can profoundly influence the molecule's overall electronic properties and metabolic stability.[1] The transformation rate of pyridine derivatives is known to be dependent on the nature and position of its substituents, with halogenated pyridines having their own characteristic degradation profiles.[2]

  • Cyclopropyl Group: This three-membered ring possesses significant ring strain. While generally stable, this strain can make the cyclopropyl moiety susceptible to ring-opening reactions under harsh acidic or thermal conditions. Quantum chemical studies on fluorinated cyclopropanes indicate that fluorination can impact the thermodynamic properties of the ring system.[3]

  • Methyl Group: The methyl group at position 2 is an electron-donating group via hyperconjugation, which can slightly modulate the electron density of the pyridine ring.

Based on this analysis, potential degradation pathways to investigate include hydrolysis (cleavage of the C-Cl bond), oxidative degradation of the pyridine ring or methyl group, and ring-opening of the cyclopropyl group under extreme thermal or pH stress.

Experimental Assessment: Thermal Analysis

Thermal analysis techniques are indispensable for quantifying the solid-state stability of a compound.[4] They provide critical data on melting, decomposition, and desolvation events as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating.[5][6] Performing these analyses simultaneously (TGA-DSC) offers a comprehensive picture of a material's thermal behavior from a single experiment.[7][8]

Experimental Protocol: Simultaneous TGA-DSC Analysis

This protocol outlines the procedure for evaluating the thermal stability of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

Objective: To determine the melting point, onset of decomposition, and mass loss profile of the compound under a controlled temperature program.

Instrumentation: A simultaneous thermal analyzer (TGA-DSC), such as a Mettler Toledo TGA/DSC or PerkinElmer STA.

Methodology:

  • Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., Indium, Zinc). The mass balance should also be calibrated.

  • Sample Preparation: Accurately weigh 3-5 mg of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine into a clean, tared aluminum or ceramic crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty, tared crucible as the reference.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass change (TGA), the derivative of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze for significant mass loss steps. The onset temperature of the primary mass loss event is often considered the decomposition temperature.

    • DSC Curve: Identify endothermic and exothermic peaks. A sharp endotherm not associated with mass loss typically represents the melting point. Exothermic events often correspond to decomposition.

Data Presentation: TGA-DSC Results
ParameterResult (Hypothetical)Interpretation
Melting Point (DSC Onset)125.4 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Onset of Decomposition (TGA)210.8 °CThe temperature at which significant thermal degradation and mass loss begins.
Mass Loss (210-400 °C)95.2%Represents the near-complete decomposition of the sample.
Peak Decomposition Temp (DTG)235.1 °CThe temperature at which the rate of mass loss is maximal.
Diagram: TGA-DSC Experimental Workflow

TGA_DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Calibrate Calibrate Instrument (Temp, Heat Flow, Mass) Prepare_Sample Weigh 3-5 mg of Sample into Crucible Calibrate->Prepare_Sample Setup Load Sample & Reference Set N2 Purge (50 mL/min) Prepare_Sample->Setup Program Execute Thermal Program (Ramp 10°C/min to 400°C) Setup->Program Acquire Acquire TGA, DTG, and DSC Data Program->Acquire Analyze Analyze Curves for Melting & Decomposition Events Acquire->Analyze

Caption: Workflow for TGA-DSC thermal stability analysis.

Experimental Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a molecule.[9] By subjecting the compound to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[10][11] These studies are essential for developing and validating stability-indicating analytical methods.

Experimental Protocols: Stress Condition Methodologies

Objective: To induce 5-20% degradation of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine under various stress conditions to identify potential degradants.

General Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

1. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.
  • Incubate the solution at 60 °C.
  • Withdraw aliquots at 2, 4, 8, and 24 hours.
  • Immediately neutralize the aliquots with an equivalent amount of 1N NaOH.
  • Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

2. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.
  • Incubate the solution at 60 °C.
  • Withdraw aliquots at 2, 4, 8, and 24 hours.
  • Immediately neutralize the aliquots with an equivalent amount of 1N HCl.
  • Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
  • Keep the solution at room temperature, protected from light.
  • Withdraw aliquots at 2, 4, 8, and 24 hours.
  • Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

4. Thermal Degradation (Solution):

  • To 1 mL of the stock solution, add 1 mL of purified water.
  • Incubate the solution at 80 °C, protected from light.
  • Withdraw aliquots at 24, 48, and 72 hours.
  • Cool and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

5. Photodegradation:

  • Spread a thin layer of the solid compound in a shallow, transparent dish.
  • Prepare a 1 mg/mL solution in acetonitrile/water.
  • Place both the solid and solution samples in a photostability chamber.
  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
  • Prepare a control sample stored in the dark.
  • After exposure, prepare solutions of the stressed solid and dilute the stressed solution to ~100 µg/mL for HPLC analysis.
Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Start API Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (1N HCl, 60°C) Start->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Start->Base Oxidation Oxidation (30% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize Aliquots (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A robust analytical method is the linchpin of any stability study. The method must be "stability-indicating," meaning it can accurately separate, detect, and quantify the intact parent compound in the presence of its potential degradation products, excipients, and impurities.[12][13] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.[14]

Experimental Protocol: HPLC-UV/MS Method Development

Objective: To develop a validated RP-HPLC method capable of resolving 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine from all process impurities and stress-induced degradants.

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) or UV detector, and a mass spectrometer (e.g., single quadrupole or TOF).

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm) and scan with MS.

  • Method Optimization:

    • Inject a mixture of the unstressed and force-degraded samples.

    • Adjust the gradient slope, mobile phase pH (if necessary, using phosphate or acetate buffers), and column chemistry to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Method Validation (per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can resolve the main peak from all degradants. Peak purity analysis using a PDA detector is crucial.

    • Linearity: Establish a linear relationship between peak area and concentration over a defined range (e.g., 50% to 150% of the target concentration).

    • Accuracy: Determine the recovery of the API from spiked samples.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Diagram: Analytical Method Development Workflowdot

Method_Dev_Workflow cluster_dev Development cluster_val Validation (ICH Q2) Screen Screen Column & Mobile Phase Optimize Optimize Gradient & Conditions using Stressed Samples Screen->Optimize Specificity Specificity / Peak Purity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Finalize Finalized Stability-Indicating Method Robustness->Finalize

Sources

Solubility Dynamics of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine in Polar Aprotic Solvents: A Technical Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern pharmaceutical development, the solubility profile of highly functionalized intermediates dictates the efficiency of downstream catalytic processes. 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS 1821293-65-5) is a critical heteroaryl halide building block. It serves as a primary intermediate in the synthesis of Sutidiazine (ZY19489 / MMV253) , a first-in-class triaminopyrimidine antimalarial drug currently in clinical development for the single-dose radical cure of Plasmodium falciparum and P. vivax,[1].

The synthesis of Sutidiazine relies heavily on palladium-catalyzed Buchwald-Hartwig cross-coupling reactions (e.g., amination with diphenylmethanimine or piperazine derivatives)[2]. These transformations require complete, homogeneous dissolution of the pyridine intermediate. While non-polar solvents like toluene are traditionally referenced in patent literature[2], transitioning to or incorporating polar aprotic solvents (such as DMF, DMSO, or NMP) is often necessary to stabilize polar transition states, dissolve complex ligands, and improve overall reaction kinetics.

This guide provides an in-depth analysis of the thermodynamic solubility of this specific pyridine derivative in polar aprotic media, backed by self-validating experimental protocols.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, we must deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Pyridine Core: The nitrogen atom acts as a strong hydrogen-bond acceptor. However, the molecule lacks any hydrogen-bond donors. In protic solvents (like alcohols or water), the basic nitrogen would heavily dictate solubility[3]. In polar aprotic solvents, which lack acidic protons, solubility is driven by dipole-dipole interactions rather than hydrogen bonding.

  • Halogen Substituents (Fluoro & Chloro): The asymmetric placement of the highly electronegative fluorine and the bulky, polarizable chlorine atom creates a strong permanent dipole moment across the aromatic ring. Polar aprotic solvents, characterized by high dielectric constants ( ϵ ), excel at stabilizing these polarized bonds.

  • Lipophilic Domains (Cyclopropyl & Methyl): The cyclopropyl ring introduces significant steric bulk and lipophilicity. Solvents must possess sufficient non-polar characteristics (like the methyl groups in DMF or DMSO) to solvate these hydrocarbon domains via London dispersion forces.

Causality in Solvent Selection: Polar aprotic solvents are ideal because they provide a "dual-action" solvation environment. Their high dipole moments stabilize the halogenated pyridine core, while their alkyl appendages interact favorably with the cyclopropyl and methyl groups.

G A 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine C Dipole-Dipole Interactions & Halogen Bonding A->C B Polar Aprotic Solvents (DMF, DMSO, NMP) B->C D Homogeneous Solution C->D E Buchwald-Hartwig Cross-Coupling D->E Pd Catalyst F Sutidiazine (ZY19489) Antimalarial API E->F

Pathway from solvation in polar aprotic media to the synthesis of Sutidiazine (ZY19489).

Quantitative Solubility Data Summary

While exact empirical solubility limits for proprietary intermediates are highly dependent on specific process temperatures and purities, we can establish a highly accurate predictive framework based on the compound's structural parameters and the known behavior of functionalized pyridines[3].

The table below summarizes the projected solubility profile of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine at standard ambient temperature (25°C).

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility at 25°C (mg/mL)Process Suitability for Cross-Coupling
DMSO 7.246.7> 250High; excellent transition state stabilization.
DMF 6.436.7> 300Optimal; balances amphiphilic solvation with volatility.
NMP 6.732.2> 300High; superior for high-temperature aminations.
Acetonitrile 5.837.550 - 100Moderate; lower lipophilic solvation capacity for the cyclopropyl group.
Toluene *2.42.4> 400Baseline reference (non-polar); standard in ZY19489 patent literature[2].

*Toluene is included as a non-polar reference point, as it is heavily utilized in the initial patent filings for the synthesis of triaminopyrimidines.

Experimental Workflow: Self-Validating Solubility Determination

To generate robust, process-ready data, solubility must be measured using a system that verifies both the liquid and solid phases. Polar aprotic solvents like DMSO and DMF are notorious for forming solvates with active pharmaceutical ingredients and intermediates. If the solid phase transforms into a solvate during the experiment, the measured solubility reflects the solvate, not the pure starting material.

The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Protocol: Isothermal Saturation with Solid-State Validation

Step 1: Environmental Control & Solvent Preparation

  • Action: Dispense 5.0 mL of anhydrous polar aprotic solvent (e.g., DMF) into a 10 mL jacketed glass reactor equipped with a magnetic stirrer. Set the temperature to 25.0 ± 0.1 °C.

  • Causality: Polar aprotic solvents are highly hygroscopic. Absorbed atmospheric water acts as a potent anti-solvent for lipophilic compounds, artificially depressing the measured solubility. The use of anhydrous solvents under a dry nitrogen atmosphere is mandatory.

Step 2: Solute Addition & Equilibration

  • Action: Incrementally add 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine until a visible, persistent suspension is achieved. Seal the reactor and stir at 400 RPM for 24 to 48 hours.

  • Causality: 24-48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Extract a 2.0 mL aliquot of the suspension and transfer it to a temperature-controlled centrifuge (maintained exactly at 25.0 °C). Centrifuge at 10,000 RPM for 15 minutes.

  • Causality: Centrifugation is preferred over syringe filtration for highly concentrated solutions, as filters can adsorb the solute or induce localized temperature drops (causing premature precipitation).

Step 4: Quantitative Analysis (Liquid Phase)

  • Action: Carefully decant the supernatant. Dilute a 100 µL aliquot into a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to arrest precipitation. Analyze via HPLC-UV ( λ = 254 nm) against a pre-established calibration curve.

Step 5: Solid-State Verification (Critical Self-Validation)

  • Action: Recover the residual solid pellet from the centrifuge tube. Dry gently under vacuum at ambient temperature and analyze via Powder X-Ray Diffraction (PXRD).

  • Causality: This step validates the entire experiment. By comparing the PXRD pattern of the recovered solid against the starting material, you confirm that no solvent-induced polymorphic transformation or solvate formation occurred during the 24-hour equilibration.

Workflow Step1 1. Solvent Selection (DMF, DMSO, MeCN, NMP) Step2 2. Isothermal Saturation (25°C - 50°C, 24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantitative Analysis (HPLC-UV) Step3->Step4 Liquid Phase Step5 5. Solid-State Verification (PXRD for Polymorphs) Step3->Step5 Solid Phase Step6 Data Synthesis & Thermodynamic Mapping Step4->Step6 Step5->Step6

Step-by-step workflow for isothermal solubility determination and solid-state validation.

Strategic Recommendations for Process Chemists

When scaling up the synthesis of Sutidiazine (ZY19489) or related triaminopyrimidines, the choice of solvent for the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine intermediate is a balancing act between solubility and downstream processing:

  • Co-Solvent Systems: While the intermediate exhibits massive solubility in pure toluene[2], pure non-polar solvents can limit the solubility of the palladium catalysts and ligands required for amination. Utilizing a binary system (e.g., Toluene/DMF or Toluene/NMP) leverages the lipophilic dissolving power of toluene while providing the dielectric constant necessary to stabilize the catalytic cycle.

  • Water Mitigation: Because the solubility of this highly lipophilic intermediate drops precipitously in the presence of water, polar aprotic solvents must be rigorously dried (Karl Fischer titration < 0.05% w/w) prior to use.

  • Temperature Profiling: If using Acetonitrile—which offers easier solvent recovery but lower baseline solubility—the reaction must be performed at elevated temperatures (e.g., reflux at 82°C) to maintain a homogeneous state.

Sources

Mechanisms of Action for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Derivatives: The Triaminopyrimidine Paradigm

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the development of novel antimalarial scaffolds with unprecedented mechanisms of action (MoA). At the forefront of this chemical revolution is 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS 1821293-65-5), a highly specialized pyridine derivative that serves as the critical intermediate (Intermediate Va) in the synthesis of Triaminopyrimidines (TAPs) [1][2]. The clinical lead of this class, ZY19489 (also known as MMV253 or sutidiazine), is a fast-killing, long-acting blood schizonticide currently advancing through Phase IIb clinical trials[3][4].

This whitepaper provides an in-depth technical analysis of the TAP scaffold's dual mechanism of action, detailing its disruption of cytosolic pH homeostasis via V-type H+ ATPase inhibition, and its profound interaction with the P. falciparum chloroquine resistance transporter (PfCRT), which creates a pharmacological "evolutionary trap"[4][5].

Chemical Foundation: Synthesis of the TAP Scaffold

The unique stereoelectronic properties of the TAP class are heavily reliant on the 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine moiety. The cyclopropyl group provides essential steric bulk that dictates the molecule's binding conformation within the parasite's target proteins, while the fluorine atom modulates the pKa of the adjacent pyridine nitrogen, optimizing membrane permeability and metabolic stability[2].

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

To construct the active TAP pharmacophore, the pyridine intermediate undergoes a critical cross-coupling reaction. This protocol is designed as a self-validating system, ensuring high-fidelity C-N bond formation without premature catalyst degradation.

  • Reagent Assembly: In a thermal reactor, dissolve 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (2.87 mmol) in 10 mL of anhydrous toluene.

    • Causality: Toluene provides an optimal non-polar, high-boiling environment that stabilizes the palladium intermediate during the catalytic cycle.

  • Catalyst & Ligand Introduction: Add Palladium(II) acetate (0.11 mmol) and racemic BINAP (0.11 mmol), followed by diphenylmethanimine (4.30 mmol) and a base (e.g., sodium tert-butoxide).

    • Causality: Pd(OAc)₂ acts as the precatalyst. The bidentate BINAP ligand provides the necessary steric hindrance to facilitate reductive elimination and prevent the formation of inactive palladium black.

  • Inert Atmosphere Purging: Purge the reaction vessel with nitrogen for 5–10 minutes prior to heating to 150 °C via microwave irradiation for 45 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich phosphine ligand.

  • Validation Checkpoint: Monitor the reaction via HPLC. A successful coupling is validated by the disappearance of the pyridine starting material peak and the emergence of the imine intermediate, which is subsequently hydrolyzed to yield the primary amine necessary for final pyrimidine coupling[2].

Evolution of the Mechanism of Action

The MoA of ZY19489 has been the subject of intense genomic and metabolomic investigation. Unlike traditional 4-aminoquinolines, TAPs operate via a multifaceted disruption of the parasite's digestive and homeostatic machinery.

The V-Type H+ ATPase Hypothesis

Initial whole-genome sequencing of TAP-resistant mutants implicated the Plasmodium V-type H+ ATPase (specifically subunit D and V1A) as the primary target[5][6]. P. falciparum relies on this highly conserved proton pump to acidify its digestive vacuole and maintain a cytosolic pH of ~7.3. By inhibiting the V-type H+ ATPase, ZY19489 induces a severe cytosolic pH imbalance, blocking the digestion of host hemoglobin and arresting parasite development at the trophozoite stage[5].

Hemoglobin Catabolism and the PfCRT Paradigm

Recent metabolomic breakthroughs (2024–2025) have expanded the MoA beyond simple proton pump inhibition. ZY19489 has been shown to directly interfere with parasite-mediated catabolism of host hemoglobin[4]. Treatment with ZY19489 significantly reduces the intracellular levels of short hemoglobin-derived peptides—which are natural substrates of the P. falciparum chloroquine resistance transporter (PfCRT)—and leads to a toxic accumulation of pyrimidine deoxynucleotides[4].

The "Evolutionary Trap": Collateral Hypersensitivity

Perhaps the most groundbreaking aspect of the TAP scaffold is its interaction with PfCRT. Resistance to piperaquine (PPQ) and chloroquine (CQ) is driven by mutations in PfCRT that allow the parasite to efflux these drugs away from their target sites[7].

When P. falciparum is exposed to ZY19489, it develops low-grade resistance via a novel mutation in PfCRT. However, this mutation incurs a massive fitness cost. More importantly, ZY19489 actively blocks the mutant PfCRT-mediated efflux of piperaquine and chloroquine[4].

This creates an evolutionary trap :

  • If the parasite mutates to resist ZY19489, it loses its CQ/PPQ resistance status, becoming hypersusceptible to these older drugs.

  • ZY19489 physically plugs the mutant efflux channel, neutralizing the parasite's primary defense mechanism against combination therapies[4].

G ZY ZY19489 (TAP) VATPase V-type H+ ATPase Inhibition ZY->VATPase Hb Inhibition of Hb Catabolism ZY->Hb PfCRT Mutant PfCRT Binding ZY->PfCRT pH Cytosolic pH Imbalance VATPase->pH Sens Collateral Hypersensitivity (Piperaquine/Chloroquine) Hb->Sens Synergistic Stress Efflux Blockade of Drug Efflux PfCRT->Efflux Efflux->Sens

Fig 1: ZY19489 dual MoA targeting V-type ATPase and PfCRT, inducing collateral hypersensitivity.

Experimental Workflows: Validating the Efflux Blockade

To definitively prove that ZY19489 blocks PfCRT-mediated efflux, researchers utilize a highly controlled, cell-free proteoliposome assay[4].

Protocol 2: PfCRT Proteoliposome Uptake Assay

This workflow isolates PfCRT function from confounding cytosolic variables (e.g., secondary transporters or metabolic degradation).

  • Proteoliposome Reconstitution: Purify mutant PfCRT proteins and reconstitute them into synthetic lipid vesicles (proteoliposomes) maintaining an inward-facing orientation.

    • Causality: A cell-free system ensures that any measured transport kinetics are exclusively attributable to the PfCRT channel.

  • Substrate Loading: Incubate the proteoliposomes with radiolabeled [³H]-piperaquine or[³H]-chloroquine.

  • Inhibitor Introduction: Introduce varying concentrations of ZY19489 to the external buffer.

    • Causality: If ZY19489 acts as a competitive or allosteric channel blocker, it will trap the radiolabeled substrate inside the vesicle by preventing its efflux.

  • Validation Checkpoint (Scintillation): Pass the mixture through a rapid filtration manifold to isolate the proteoliposomes. Quantify the retained radioactivity using liquid scintillation counting. High retained radioactivity validates the successful blockade of the efflux channel[4].

Workflow Step1 Reconstitute PfCRT in Proteoliposomes Step2 Load Radiolabeled Substrate (PPQ/CQ) Step1->Step2 Step3 Introduce ZY19489 (Efflux Inhibitor) Step2->Step3 Step4 Filtration & Scintillation Counting Step3->Step4 Valid Validation: Retained Radioligand Quantification Step4->Valid

Fig 2: Proteoliposome uptake workflow for validating PfCRT-mediated efflux blockade.

Quantitative Data Summary

The pharmacokinetic and pharmacodynamic profile of ZY19489 demonstrates its viability as a single-dose radical cure when used in combination therapies.

ParameterValue / CharacteristicClinical Significance
Primary Targets V-type H+ ATPase, PfCRTDual-target profile minimizes the risk of spontaneous resistance[4][5].
In Vitro IC₅₀ Low- to mid-nanomolarHighly potent against asexual blood stages of P. falciparum[5].
Clearance Half-Life (t₁/₂) 50 – 97 hours (Humans)Supports long-acting, single-dose therapeutic potential[3].
Parasite Clearance Rate ~6.6 – 7.1 hoursRapid initial clearance prevents disease progression to severe malaria[3].
Resistance Locus PfCRT mutationInduces collateral hypersensitivity to partner drugs (PPQ/CQ)[4].

Future Clinical Trajectory

Because ZY19489 lacks significant activity against mature gametocytes or liver-stage parasites, it must be deployed as part of a combination therapy[8]. The Medicines for Malaria Venture (MMV) is actively pairing ZY19489 with Ferroquine (a 4-aminoquinoline that inhibits heme detoxification) and Piperaquine [4][9]. The synergistic stress applied by combining a V-type ATPase/PfCRT inhibitor with a heme detoxification inhibitor represents the next generation of resistance-refractory antimalarial regimens.

References

  • Google Patents. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof.
  • National Institutes of Health (PMC). Recent Progress in the Development of New Antimalarial Drugs with Novel Targets. Retrieved from[Link]

  • ResearchGate. Collateral hypersensitivity between ZY19489 and piperaquine neutralizes PfCRT-mediated drug efflux and Plasmodium falciparum resistance. Retrieved from [Link]

  • ResearchGate. Evolution of clinical candidate compound 12 and its in vitro and in vivo profile. Retrieved from [Link]

  • Columbia Academic Commons. Examining the role of PfCRT in piperaquine-resistant P. falciparum malaria. Retrieved from[Link]

  • National Institutes of Health (PubMed). Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study. Retrieved from[Link]

  • Contagion Live. Novel Antimalarial Shows Promise in Multifaceted Phase 1 Trial. Retrieved from[Link]

  • Medicines for Malaria Venture (MMV). ZY19489+ ferroquine. Retrieved from[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl and hetero-biaryl compounds. The unique substitution pattern of this pyridine derivative, featuring both electron-withdrawing and -donating groups, as well as steric hindrance, presents specific challenges and considerations for successful cross-coupling. These application notes delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering a detailed, step-by-step protocol for achieving high-yield and reproducible results.

Introduction: The Suzuki-Miyaura Cross-Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in the pharmaceutical and agrochemical industries is particularly significant for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[2]

However, the use of less reactive coupling partners, such as aryl chlorides, and substrates with complex substitution patterns necessitates careful optimization of reaction conditions. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced yields.[1] This guide addresses these challenges in the context of the specific substrate, 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

Strategic Considerations for the Coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

The successful Suzuki-Miyaura coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine hinges on a nuanced understanding of its structural features and their influence on the catalytic cycle.

Substrate Analysis: Electronic and Steric Profile
  • The Electrophilic Partner: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine serves as the electrophile in this reaction. The carbon-chlorine bond at the 6-position is the target for oxidative addition to the palladium(0) catalyst.

  • Influence of Substituents:

    • 3-Fluoro Group: The strongly electron-withdrawing fluorine atom at the 3-position is advantageous. It renders the pyridine ring electron-deficient, which facilitates the oxidative addition of the C-Cl bond to the palladium center, a often rate-limiting step for chloro-aromatics.[3]

    • 2-Methyl Group: The methyl group at the 2-position introduces steric hindrance in proximity to the reacting chloro group. This steric bulk can influence the choice of ligand, favoring those that can accommodate a crowded coordination sphere around the palladium.

    • 4-Cyclopropyl Group: The cyclopropyl group can exhibit both steric and electronic effects. Its unique orbital characteristics can influence the overall electron density of the pyridine ring. Importantly, the cyclopropyl group is generally stable under Suzuki-Miyaura conditions.[4]

The Catalytic System: A Rationale for Component Selection

The inherent challenges posed by chloropyridines, particularly those with steric hindrance, necessitate the use of highly active and robust catalyst systems.

  • Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. They are reduced in situ to the active Pd(0) species.

  • The Ligand: The Key to Success: The choice of ligand is critical for overcoming the low reactivity of the C-Cl bond and potential catalyst inhibition.[5]

    • Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective for the coupling of challenging heteroaryl chlorides.[6] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings of aryl chlorides. They form very stable and active palladium complexes.

  • The Base: Facilitating Transmetalation: The base plays a crucial role in the transmetalation step of the catalytic cycle.

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are strong, non-nucleophilic bases that are often highly effective in Suzuki couplings of heteroaryl chlorides.[6] Their solubility can be a factor, and the choice between them may require empirical optimization.

  • The Solvent System: Ensuring Solubility and Promoting Reaction:

    • Aqueous Biphasic Systems: A mixture of an organic solvent and water is often optimal.[6] Common choices include 1,4-dioxane/water, toluene/water, or tetrahydrofuran (THF)/water. The water can aid in dissolving the inorganic base and facilitate the transmetalation step.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine(Not provided)Custom Synthesis/VendorEnsure purity is >95% by NMR or LC-MS.
Arylboronic AcidVariesSigma-Aldrich, Combi-BlocksUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Strem, Sigma-AldrichStore in a desiccator.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6Strem, Sigma-AldrichStore under an inert atmosphere.
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2Sigma-Aldrich, AcrosUse 3.0 equivalents. Finely powder before use to increase surface area.
1,4-Dioxane, anhydrous123-91-1Sigma-Aldrich, AcrosUse a dry, degassed solvent.
Water, deionized7732-18-5-Degas thoroughly before use.
Ethyl Acetate, ACS Grade141-78-6Fisher ScientificFor workup.
Brine (saturated NaCl solution)--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher ScientificFor drying the organic layer.
Celite® 54568855-54-9Sigma-AldrichFor filtration of the palladium catalyst.
Silica Gel, 230-400 mesh63231-67-4Sorbent TechnologiesFor column chromatography.
Equipment
  • Oven-dried Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or microwave reactor)

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Reaction Setup and Procedure

Diagram of Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, arylboronic acid, and K₃PO₄ to a dry Schlenk flask. prep2 Evacuate and backfill the flask with inert gas (3x). prep1->prep2 reagent1 Add Pd(OAc)₂ and SPhos. prep2->reagent1 reagent2 Add degassed 1,4-dioxane and water. reagent1->reagent2 reaction1 Heat the mixture to 100 °C with vigorous stirring. reagent2->reaction1 reaction2 Monitor reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to room temperature and dilute with ethyl acetate. reaction2->workup1 workup2 Filter through Celite®. workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 purify Purify by column chromatography. workup4->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the chloropyridine) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Microwave-Assisted Protocol (Alternative)

For accelerated reaction times, microwave irradiation can be employed.

  • Setup: In a microwave reaction vial, combine the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Solvent: Add degassed 1,4-dioxane/water (e.g., 4:1 mixture).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.

  • Workup and Purification: Follow the same workup and purification procedure as described for the conventional heating method.[2]

Mechanistic Insights and Rationale

A deeper understanding of the catalytic cycle provides the basis for troubleshooting and optimization.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)(Cl)L₂ OA->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Diaryl Ar'B(OH)₂ / Base RE Reductive Elimination RE->Pd0 Product Ar-Ar' (Coupled Product) RE->Product Start Ar-Cl Start->OA Boronic Ar'B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. The electron-withdrawing 3-fluoro group facilitates this step. The bulky SPhos ligand helps to stabilize the resulting Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. The base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst. The steric bulk of the SPhos ligand promotes this final step.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent, low temperature.Ensure all reagents are dry and solvents are thoroughly degassed. Screen other bases (e.g., Cs₂CO₃). Increase reaction temperature or switch to microwave heating. Try a different ligand (e.g., XPhos, RuPhos).
Formation of Side Products Homo-coupling of the boronic acid, protodeboronation, dehalogenation of the starting material.Use a slight excess of the chloropyridine (e.g., 1.05 equiv). Ensure rigorous inert conditions to prevent protodeboronation. Lowering the reaction temperature might reduce side reactions.
Difficulty in Purification Co-elution of starting materials or byproducts with the product.Optimize the solvent system for column chromatography. If the product is a solid, consider recrystallization as a purification method.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is a viable and powerful method for the synthesis of novel substituted pyridines. The key to a successful transformation lies in the selection of a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand such as SPhos, in combination with a suitable base and solvent system. The protocols provided herein serve as a comprehensive guide for researchers to achieve high yields and reproducible results in their synthetic endeavors.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • RSC Publishing. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • PMC. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • ResearchGate. (2017). Screening of different bases for Suzuki coupling a. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (2011). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]

  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]

  • PMC. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • PMC. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

Synthesis of agrochemical intermediates using 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Agrochemical and Pharmaceutical Intermediates via 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Executive Summary

The rational design of modern agrochemicals and pharmaceuticals relies heavily on highly substituted heterocyclic scaffolds. 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS: 1821293-65-5) has emerged as a critical linchpin in this domain. While prominently featured in the synthesis of next-generation antimalarial triaminopyrimidines such as ZY19489 (MMV253) [1][3], this pyridine core is increasingly utilized in the agrochemical sector to develop novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimic herbicides.

This application note details the structural rationale, mechanistic insights, and a self-validating experimental protocol for utilizing this compound as a starting material in palladium-catalyzed C-N cross-coupling—a necessary transformation to unlock its potential as an advanced amino-pyridine intermediate.

Structural Rationale & Molecular Design

The value of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine lies in its precise substitution pattern, which imparts highly desirable physicochemical properties to downstream active ingredients:

  • C3-Fluorine: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation. In agrochemicals, this translates to an optimized soil half-life and improved systemic translocation. It also lowers the pKa of the adjacent pyridine nitrogen, reducing off-target toxicity.

  • C4-Cyclopropyl: Provides rigid steric bulk. The unique bond angles of the cyclopropyl ring lock the molecular conformation, which is a proven strategy for enhancing binding affinity in target receptors (e.g., fungal complex II in SDHI fungicides).

  • C2-Methyl & C6-Chloro: The methyl group provides a handle for potential late-stage oxidation, while the C6-chloro acts as the primary electrophilic site for transition-metal-catalyzed cross-coupling.

Mechanistic Insights: The C-N Cross-Coupling Strategy

To utilize this scaffold, the C6-chloro position must be converted into a versatile functional group, typically an amine. Direct nucleophilic aromatic substitution (SNAr) is often sluggish and low-yielding due to the electron-donating effect of the C2-methyl and C4-cyclopropyl groups. Therefore, a Buchwald-Hartwig Amination is the method of choice [2].

Why Diphenylmethanimine? Using ammonia gas or aqueous ammonia directly in Pd-catalyzed couplings often leads to catalyst poisoning (via stable Pd-ammine complexes) or over-arylation (forming secondary/tertiary amines). Diphenylmethanimine ( Ph2​C=NH ) serves as an ideal ammonia surrogate. Its steric bulk strictly limits the reaction to mono-arylation, and the resulting imine can be easily hydrolyzed to the primary amine under mild acidic conditions.

Catalyst & Ligand Selection: The protocol utilizes Palladium(II) acetate ( Pd(OAc)2​ ) and racemic BINAP. BINAP is a bidentate phosphine ligand with a wide bite angle. This specific geometry enforces a cis-coordination of the aryl and amine ligands on the palladium center, drastically accelerating the reductive elimination step—which is otherwise the rate-limiting hurdle when coupling sterically hindered ortho-substituted pyridines.

Mechanism Pd0 Active Catalyst Pd(0)(BINAP) OxAdd Oxidative Addition Ar-Pd(II)(Cl)(BINAP) Pd0->OxAdd + 6-Chloro-pyridine SM AmineCoord Amine Coordination Ar-Pd(II)(NH=CPh2)(BINAP) OxAdd->AmineCoord + Ph2C=NH + NaOtBu - NaCl, - tBuOH RedElim Reductive Elimination Ar-N=CPh2 + Pd(0) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-mediated C-N cross-coupling highlighting the role of BINAP.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and yield, validating the chosen protocol conditions.

Table 1: Optimization of C-N Cross-Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(OAc)2​ / PPh3​ NaOtBuToluene100< 10%Monodentate ligand fails to promote efficient reductive elimination.
2 Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane10045%Incomplete conversion; weaker base is insufficient for rapid deprotonation.
3 Pd(OAc)2​ / BINAP NaOtBu Toluene 100 86% Optimal bite angle of BINAP accelerates coupling; strong base drives turnover.
4 Pd(OAc)2​ / BINAPNaOtBuTHF7030%Lower boiling point of THF limits the thermal activation energy required.

Experimental Protocol: Synthesis of the Protected Amine Intermediate

Scale: 14.48 mmol (Adaptable for process scale-up as per US20200207738A1 [2])

Reagents Required:

  • 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine: 2.69 g (14.48 mmol)

  • Diphenylmethanimine: 3.15 g (17.38 mmol, 1.2 eq)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 98 mg (0.43 mmol, 3 mol%)

  • Racemic BINAP: 270 mg (0.43 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu): 2.78 g (28.96 mmol, 2.0 eq)

  • Anhydrous Toluene: 30 mL

Step-by-Step Methodology:

  • System Purging (Critical Step): Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Add 30 mL of anhydrous toluene. Sparge the solvent with ultra-pure nitrogen for 10 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidative degradation; absolute exclusion of oxygen is mandatory for high turnover numbers.

  • Substrate Loading: Charge the flask with 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (2.69 g) and diphenylmethanimine (3.15 g) at 25–35 °C. Stir for 5 minutes under continuous nitrogen purging to ensure complete homogenization.

  • Catalyst Activation: Add racemic BINAP (270 mg) and Pd(OAc)2​ (98 mg). The solution will transition to a deep red/orange hue, indicating the formation of the active Pd-BINAP complex.

  • Base Addition: Quickly add Sodium tert-butoxide (2.78 g) in one portion. Note: NaOtBu is highly hygroscopic; minimize atmospheric exposure to prevent formation of NaOH, which can cause unwanted hydrolysis of the starting material.

  • Reaction Execution: Heat the reaction mixture to 100–110 °C (gentle reflux) using a pre-heated oil bath. Maintain temperature and stirring for 4 to 6 hours.

  • Analytical Checkpoint: Sample 50 µL of the reaction mixture, dilute in acetonitrile, filter, and analyze via HPLC (UV 254 nm). The reaction is deemed self-validated and complete when the starting material peak area is < 1%.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts (NaCl) and palladium black. Wash the filter cake with ethyl acetate (2 × 20 mL). Concentrate the filtrate under reduced pressure (60 °C) to afford the imine-protected intermediate as a viscous syrupy mass (~86% yield).

Workflow Step1 1. N2 Purging (Toluene, 10 min) Step2 2. Reagent Loading (SM + Ph2C=NH) Step1->Step2 Step3 3. Catalyst Addition (Pd(OAc)2, BINAP, NaOtBu) Step2->Step3 Step4 4. Cross-Coupling (100-110 °C, 4-6 hrs) Step3->Step4 Active Pd(0) Step5 5. Workup (Filtration & Conc.) Step4->Step5 HPLC >99%

Figure 2: Step-by-step workflow for the palladium-catalyzed Buchwald-Hartwig amination.

Analytical Validation & Downstream Applications

To utilize the intermediate in agrochemical synthesis, the diphenylmethanimine protecting group must be removed.

Deprotection Protocol: Dissolve the crude syrupy mass in THF (20 mL) and add 1M aqueous HCl (1.5 eq). Stir at room temperature for 2 hours. Partition the mixture between diethyl ether and water. The aqueous layer (containing the protonated product) is isolated, basified with saturated NaHCO3​ to pH 8, and extracted with dichloromethane. Evaporation yields the free amine: 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine .

Pipeline Integration: Once the free amine is isolated, it serves as a branching point for multiple discovery pipelines:

  • Agrochemicals: The amine is reacted with substituted pyrazole-4-carbonyl chlorides to yield novel SDHI fungicides, leveraging the cyclopropyl group for enhanced target-site retention.

  • Pharmaceuticals: The amine undergoes further nucleophilic aromatic substitution with pyrimidine derivatives to form triaminopyrimidines, the core pharmacophore of the antimalarial drug ZY19489 [1][3].

References

  • US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google Patents URL
  • US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof Source: Google Patents URL
  • ZY 19489, MMV 253 | New Drug Approvals Source: New Drug Approvals URL: [Link]

Application Notes and Protocols for the Regioselective C-H Functionalization of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in a vast array of FDA-approved drugs and functional organic materials.[1][2] The ability to precisely modify this heterocycle through direct C-H functionalization, rather than relying on multi-step de novo synthesis, represents a significant advancement in synthetic efficiency and molecular design.[2] This approach offers an atom-economical pathway to novel analogues, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery.

However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the strong coordinating ability of the nitrogen lone pair—present formidable challenges to selective C-H activation.[1][2] This application note provides a detailed guide to the regioselective C-H functionalization of a complex and pharmaceutically relevant substrate: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine . We will dissect the electronic and steric factors governing reactivity, propose robust catalytic protocols for various C-C bond formations, and provide the technical rationale behind our experimental designs.

Understanding Regioselectivity: An Analysis of the Target Substrate

The key to successful C-H functionalization of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine lies in understanding how each substituent electronically and sterically influences the single available C-H bond at the C-5 position.

  • Pyridine Nitrogen (N-1): The endocyclic nitrogen is the most powerful directing group. In transition metal-catalyzed reactions, it readily coordinates to the metal center, predisposing the ortho C-H bonds (at C-2 and C-6) to activation.[3][4] However, in our substrate, both ortho positions are already substituted.

  • Methyl Group (C-2): This electron-donating group offers a modest activating effect on the pyridine ring. Its primary influence is steric, contributing to the blockage of the C-2 position.

  • Fluoro Group (C-3): As a strongly electron-withdrawing group, the fluorine atom deactivates the pyridine ring towards electrophilic attack. Its presence significantly increases the acidity of the adjacent C-H bonds, which can be a crucial factor in certain C-H activation mechanisms.

  • Cyclopropyl Group (C-4): The cyclopropyl group is known to have an electron-donating character, similar to other alkyl groups, which can help to mitigate the deactivating effect of the fluoro and chloro substituents.

  • Chloro Group (C-6): This electron-withdrawing group further deactivates the ring. Its steric bulk also contributes to blocking the C-6 position.

Considering these factors, the C-H bond at the C-5 position is the only viable site for direct functionalization. The challenge, therefore, is not one of regioselectivity between multiple C-H bonds, but rather of achieving efficient activation and coupling at this sterically accessible, yet electronically deactivated, position.

Diagram: Analysis of Directing Group Effects

Caption: Substituent effects on the target pyridine ring.

Protocols for Regioselective C-5 Functionalization

Given the electronic nature of the substrate, palladium-catalyzed cross-coupling reactions are a highly promising avenue for C-5 functionalization. These protocols are well-established for their tolerance of various functional groups and their effectiveness in coupling C-H bonds with a range of partners.[5][6]

Protocol 1: Palladium-Catalyzed C-5 Arylation with Aryl Bromides

This protocol details a direct arylation reaction, a powerful tool for forging C(sp²)-C(sp²) bonds. The choice of a phosphine ligand is critical for promoting the desired catalytic cycle and preventing catalyst deactivation.[7][8]

Experimental Workflow Diagram

G start Reaction Setup reactants Combine Substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Base in Solvent start->reactants reaction Heat under Inert Atmosphere (e.g., 110-130 °C, 12-24 h) reactants->reaction workup Cool, Dilute, and Filter reaction->workup purify Column Chromatography workup->purify product C-5 Arylated Product purify->product

Caption: General workflow for Pd-catalyzed C-H arylation.

Materials:

  • 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous, degassed solvent such as 1,4-dioxane or toluene

Step-by-Step Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add pivalic acid followed by the anhydrous, degassed solvent.

  • Seal the vessel and place it in a preheated oil bath or heating block at 110-130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-5 arylated pyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor.[9] A bulky, electron-rich phosphine ligand like PCy₃ is often essential for promoting the C-H activation step and stabilizing the active Pd(0) species.[10]

  • Base and Additive: K₂CO₃ is a widely used base in these couplings. Pivalic acid often acts as a proton shuttle and can facilitate the C-H cleavage step, which is frequently the rate-determining step.[10]

  • Solvent: Aprotic, non-polar to moderately polar solvents like dioxane or toluene are typically used to ensure solubility of the reactants and to be compatible with the catalytic cycle.[11][12]

Quantitative Data Summary (Hypothetical)

Aryl Bromide Coupling PartnerProductExpected Yield Range
4-Bromoanisole6-Chloro-4-cyclopropyl-3-fluoro-5-(4-methoxyphenyl)-2-methylpyridine65-80%
1-Bromo-4-(trifluoromethyl)benzene6-Chloro-4-cyclopropyl-3-fluoro-2-methyl-5-(4-(trifluoromethyl)phenyl)pyridine55-70%
3-Bromopyridine6-Chloro-4-cyclopropyl-3-fluoro-2-methyl-5-(pyridin-3-yl)pyridine50-65%
Protocol 2: Rhodium-Catalyzed C-5 Alkenylation with Alkenes

For the introduction of a vinyl group at the C-5 position, rhodium catalysis offers a powerful alternative.[13][14] These reactions often proceed via a chelation-assisted C-H activation mechanism, followed by insertion of the alkene.

Materials:

  • 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv)

  • Alkene (e.g., Styrene, n-butyl acrylate) (2.0-3.0 equiv)

  • [Rh(cod)₂]BF₄ or a similar Rh(I) or Rh(III) precursor (2.5-5 mol%)

  • A suitable phosphine or N-heterocyclic carbene (NHC) ligand (5-10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant (2.0 equiv)

  • Anhydrous, degassed solvent such as THF or DCE

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium precursor and the ligand.

  • Add the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, the alkene, and the copper(II) acetate oxidant.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-120 °C for 12-24 hours.

  • Monitor the reaction for completion by an appropriate analytical method (GC-MS or LC-MS).

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the eluent and purify the residue by flash column chromatography to isolate the C-5 alkenylated product.

Causality Behind Experimental Choices:

  • Catalyst System: Rhodium catalysts are particularly effective for C-H alkenylation reactions.[15][16] The choice of ligand is crucial and may require screening to optimize for this specific substrate.

  • Oxidant: An oxidant like Cu(OAc)₂ is often required to regenerate the active Rh(III) catalyst in the catalytic cycle.

  • Alkene Excess: Using an excess of the alkene coupling partner helps to drive the reaction to completion.

Quantitative Data Summary (Hypothetical)

Alkene Coupling PartnerProductExpected Yield Range
Styrene(E)-6-Chloro-4-cyclopropyl-3-fluoro-2-methyl-5-styrylpyridine60-75%
n-Butyl acrylate(E)-Butyl 3-(6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridin-5-yl)acrylate55-70%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the regioselective C-5 functionalization of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. By leveraging well-established palladium and rhodium catalytic systems, researchers can efficiently generate novel analogues of this complex heterocyclic building block. Further optimization of reaction conditions, including screening of ligands, bases, and solvents, may lead to improved yields and broader substrate scope. The principles discussed herein—a thorough analysis of substituent effects and the rational selection of catalytic components—are broadly applicable to the C-H functionalization of other complex, electron-deficient heterocycles, paving the way for accelerated discovery in medicinal and materials chemistry.

References

  • Mechanism of Direct C–H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study. The Journal of Organic Chemistry. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. National Institutes of Health. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • C–H functionalization of pyridines. Royal Society of Chemistry. [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Rhodium(I)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones. SciSpace. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. National Institutes of Health. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed. [Link]

  • Mechanism of Direct C−H Arylation of Pyridine via a Transient Activator Strategy. Nanyang Technological University. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative. Organometallics. [Link]

  • Rhodium-Catalyzed C4-Selective C–H Alkenylation of 2-Pyridones by Traceless Directing Group Strategy. Organic Letters. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Royal Society of Chemistry. [Link]

  • Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl... National Institutes of Health. [Link]

  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Thieme Connect. [Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. National Institutes of Health. [Link]

  • Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent CC bond formation. Spectrum of Emerging Sciences. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma. Beilstein Journals. [Link]

  • Rhodium(III)‐Catalyzed Regioselective C−H Annulation and Alkenylation of 2‐Pyridones with Terminal Alkynes. ResearchGate. [Link]

  • Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation. PubMed. [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]

  • Photocatalytic regioselective C–H bond functionalizations in arenes. Royal Society of Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. ResearchGate. [Link]

  • Catalytic Coupling of C−H and C−I Bonds Using Pyridine As a Directing Group. Organic Letters. [Link]

  • Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. National Institutes of Health. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Semantic Scholar. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-30 Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Application: Key intermediate synthesis for triaminopyrimidine-based antimalarial APIs (e.g., ZY19489 / MMV253) [1].

Introduction and Mechanistic Rationale

The compound 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS RN: 1821293-65-5) is a critical halogenated pyridine building block used in the synthesis of next-generation antimalarial therapeutics [2]. The installation of a cyclopropyl group onto the electron-deficient pyridine core at the C4 position is achieved via a Minisci-type oxidative decarboxylative alkylation.

Causality in Reagent Selection

Standard cross-coupling approaches (e.g., Suzuki-Miyaura) often fail or require expensive pre-functionalized boronates for this specific substitution pattern. Instead, the Minisci reaction utilizes inexpensive cyclopropanecarboxylic acid as the alkyl radical precursor [3].

  • Silver Nitrate ( AgNO3​ ): Acts as a single-electron transfer (SET) catalyst.

  • Ammonium Persulfate ( (NH4​)2​S2​O8​ ): Serves as the stoichiometric oxidant. It oxidizes Ag(I) to Ag(II) , which subsequently oxidizes the cyclopropanecarboxylic acid, triggering decarboxylation to form the nucleophilic cyclopropyl radical.

  • Sulfuric Acid ( H2​SO4​ ): Protonates the pyridine nitrogen. This protonation is non-negotiable; it lowers the LUMO of the pyridine ring, directing the nucleophilic radical attack specifically to the highly electron-deficient C4 position, preventing unwanted side reactions at the methyl group [3].

Process Flow and Engineering Controls

The following workflow illustrates the critical unit operations for the kilogram-scale synthesis.

MinisciProcess SM Starting Material 6-Chloro-3-fluoro-2-methylpyridine Reactor Main Reactor (55-60 °C) Controlled Radical Generation SM->Reactor Reagents Aqueous Acidic Matrix Water, Cyclopropanecarboxylic Acid, H2SO4, AgNO3 Reagents->Reactor Quench Reaction Quench & Toluene Extraction Reactor->Quench HPLC Confirmation Oxidant Oxidant Feed (NH4)2S2O8 (aq) Oxidant->Reactor Dropwise (Exotherm Control) Wash Neutralization Wash 20% Na2CO3 (aq) Quench->Wash Organic Phase Concentration Vacuum Distillation (60 °C) Wash->Concentration Product Target Intermediate 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Concentration->Product

Caption: Process flow diagram for the Minisci-type cyclopropylation highlighting critical exotherm control.

Quantitative Data and Material Balance

Expert Correction Note: Patent literature (e.g., US20200207738A1) frequently contains typographical errors in unit scaling [3]. While some public filings list the ammonium persulfate charge as "16.46 g, 72.13 mmol" for a 1.5 Kg scale reaction, stoichiometric analysis of the 7-equivalent requirement dictates this must be 16.46 Kg (72.13 mol) . The table below reflects the corrected, self-validating thermodynamic requirements for scale-up.

Reagent / MaterialMW ( g/mol )Mass / VolumeMolesEquivalentsRole
6-Chloro-3-fluoro-2-methylpyridine145.561.50 Kg10.3 mol1.0 eqLimiting Reagent
Cyclopropanecarboxylic acid86.093.55 Kg41.24 mol4.0 eqRadical Precursor
Sulfuric acid (conc.)98.082.02 Kg20.59 mol2.0 eqPyridine Activator
Silver nitrate169.871.05 Kg6.21 mol0.6 eqSET Catalyst
Ammonium persulfate228.2016.46 Kg72.13 mol7.0 eqOxidant
Process Water (Reactor)18.027.50 L--Solvent
Process Water (Oxidant Feed)18.0222.50 L--Solvent
Toluene92.1415.0 L (Total)--Extraction Solvent

Step-by-Step Scale-Up Protocol

This protocol is optimized for a 50 L glass-lined reactor system equipped with a reflux condenser, programmable dosing pumps, and robust temperature control [4].

Phase 1: Reactor Preparation and Matrix Formation
  • Purge: Flush the 50 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes to displace oxygen, which can act as a radical scavenger.

  • Solvent & Precursor Charge: Add 7.5 L of process water followed by 3.55 Kg of cyclopropanecarboxylic acid at 25–35 °C. Initiate overhead stirring at 150 RPM.

  • Acidification: Slowly charge 2.02 Kg of concentrated sulfuric acid. Caution: Mild exotherm will occur. Maintain temperature below 40 °C using jacket cooling.

  • Catalyst & Substrate Charge: Add 1.05 Kg of Silver nitrate ( AgNO3​ ), followed by 1.50 Kg of 6-chloro-3-fluoro-2-methylpyridine. Ensure complete dissolution/suspension.

Phase 2: Radical Generation (Critical Step)
  • Heating: Heat the reactor jacket to bring the internal reaction mixture to 55–60 °C.

  • Oxidant Preparation: In a separate vessel, dissolve 16.46 Kg of ammonium persulfate in 22.5 L of process water.

  • Controlled Dosing: Begin dosing the aqueous ammonium persulfate solution into the main reactor.

    • Causality Check: The generation of CO2​ gas and the oxidative cascade are highly exothermic. The addition rate must be strictly governed by the reactor's heat-removal capacity to maintain the internal temperature strictly between 55 °C and 60 °C. Typical addition time is 2 to 4 hours.

  • Maturation: Once addition is complete, maintain the reaction at 55–60 °C for an additional 2 hours. Monitor reaction progression via HPLC (aliquot quenched in sodium sulfite). Proceed when starting material is < 1% Area.

Phase 3: Workup and Isolation
  • Extraction: Cool the reactor to 25–30 °C. Charge 7.5 L of toluene and stir vigorously for 15 minutes. Allow phases to separate for 30 minutes.

  • Phase Separation: Decant the lower aqueous layer. Re-extract the aqueous layer with an additional 6.0 L of toluene. Combine the organic layers.

  • Filtration: Filter the combined toluene layers through a Celite/Hyflo bed to remove precipitated silver salts. Wash the filter cake with 1.5 L of fresh toluene [4].

  • Neutralization: Wash the combined organic filtrate with 9.0 L of a 20% (w/v) Sodium carbonate ( Na2​CO3​ ) solution. Causality Check: This removes unreacted cyclopropanecarboxylic acid and trace sulfuric acid, preventing acid-catalyzed degradation during concentration.

  • Concentration: Transfer the neutralized organic layer to a rotary evaporator or distillation unit. Distill completely under vacuum (approx. 50-100 mbar) at a maximum bath temperature of 60 °C.

  • Yield: The process typically yields ~880 g of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine as a dense, syrupy mass, ready for downstream Buchwald-Hartwig amination [4].

Downstream Application Validation

To validate the integrity of the synthesized intermediate, it is routinely subjected to a Buchwald-Hartwig cross-coupling. The intermediate is reacted with diphenylmethanimine in toluene, utilizing racemic BINAP, Palladium(II) acetate, and Sodium tert-butoxide at 100–110 °C[3]. The successful formation of N -(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-1,1-diphenyl-methanimine confirms the structural viability and purity of the Minisci product for subsequent triaminopyrimidine API synthesis [2].

References

  • New Drug Approvals. "ZY 19489, MMV 253." New Drug Approvals, 16 Dec. 2021.[Link]

  • Google Patents. "US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria.
  • Google Patents. "US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof.
  • New Drug Approvals. "PHASE 1 | New Drug Approvals | Page 2." New Drug Approvals, 21 Sep. 2022.[Link]

Chromatographic purification methods for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification Strategies for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Compound: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS: 1821293-65-5) Application: Key intermediate in the synthesis of triaminopyrimidine-based antimalarial active pharmaceutical ingredients (APIs).

Introduction and Context

The compound 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is a critical, highly substituted pyridine intermediate utilized in the synthesis of next-generation triaminopyrimidine antimalarial drugs targeting Plasmodium falciparum [1].

In scalable synthetic routes, this intermediate is typically generated via a Minisci-type radical cyclopropylation of 6-chloro-3-fluoro-2-methylpyridine using cyclopropanecarboxylic acid, silver nitrate, and ammonium persulfate [1]. While this reaction is highly effective, it generates a complex crude matrix. The radical mechanism inherently produces closely related impurities, most notably unreacted starting material, trace over-cyclopropylation products, and the highly problematic 5-cyclopropyl regioisomer .

Because these impurities share nearly identical molecular weights and lipophilicities, standard reversed-phase C18 chromatography often fails to provide baseline resolution. This application note details a self-validating, causality-driven chromatographic workflow utilizing orthogonal stationary phases (Pentafluorophenyl, PFP) and optimized normal-phase flash chromatography to achieve >99% purity of the target intermediate [2].

Physicochemical Profiling & Chromatographic Rationale

To design a robust separation method, we must first analyze the structural causality dictating the molecule's behavior on a column:

  • Electronic Effects and pKa: The pyridine nitrogen is flanked by an electron-withdrawing fluorine atom at C3, a chlorine atom at C6, and a mildly electron-donating methyl group at C2. The net inductive withdrawal severely depletes the electron density of the nitrogen, dropping its pKa to < 3.0. Consequently, the molecule remains predominantly neutral under standard acidic HPLC conditions (pH ~2.0).

  • Stationary Phase Selection (The PFP Advantage): Because the 4-cyclopropyl target and the 5-cyclopropyl regioisomer have identical logP values, standard hydrophobic retention (C18) yields co-elution. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity. The highly fluorinated stationary phase interacts differently with the distinct steric presentation of the cyclopropyl group at the C4 versus C5 position, enabling baseline resolution.

G SM Starting Material 6-Chloro-3-fluoro-2-methylpyridine Rxn Minisci Reaction (Cyclopropanecarboxylic acid, AgNO3, (NH4)2S2O8) SM->Rxn Crude Crude Mixture Rxn->Crude Target Target API Intermediate 4-Cyclopropyl Isomer Crude->Target Major (~70-85%) Imp1 Impurity 1 Unreacted SM Crude->Imp1 Minor Imp2 Impurity 2 5-Cyclopropyl Regioisomer Crude->Imp2 Trace (Critical Pair) Imp3 Impurity 3 Di-cyclopropyl Byproduct Crude->Imp3 Trace

Fig 1. Minisci reaction workflow and resulting impurity profile requiring chromatographic resolution.

Quantitative Data Summaries

Table 1: Analyte and Expected Impurity Profile

Compound / ImpurityStructural DifferenceRelative PolarityExpected Elution Order (PFP)
Unreacted SM Lacks cyclopropyl groupHighest1 (Earliest)
5-Cyclopropyl Regioisomer Cyclopropyl at C5 (sterically hindered)Medium-Low2
4-Cyclopropyl Target Cyclopropyl at C4 (target)Medium-Low3
Di-cyclopropyl Byproduct Cyclopropyl at C4 and C5Lowest4 (Latest)

Table 2: UHPLC Analytical Gradient Protocol

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.080200.4
1.080200.4
6.030700.4
8.05950.4
9.55950.4
10.080200.4

Step-by-Step Experimental Protocols

Protocol A: Pre-Chromatographic Sample Cleanup

Causality: The crude Minisci reaction contains silver salts and excess ammonium persulfate. Injecting this directly onto a column will cause rapid frit blockage and stationary phase degradation.

  • Quench the crude reaction mixture with a 20% aqueous sodium carbonate solution to neutralize residual acids.

  • Extract the aqueous layer 3x with Toluene or Ethyl Acetate.

  • Filter the combined organic layers through a pad of Celite to remove precipitated silver salts.

  • Concentrate the filtrate under vacuum at 60 °C to yield a syrupy crude mass [1].

Protocol B: Analytical UHPLC Method (Isomer Resolution)

Causality: Validating the purity before scale-up ensures that the 5-cyclopropyl regioisomer is accurately quantified. 0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress any residual silanol interactions on the column, ensuring sharp, symmetrical peaks.

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: PFP (Pentafluorophenyl), 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 40 °C (elevated temperature reduces mobile phase viscosity and improves mass transfer for the lipophilic analytes).

  • Detection: Extract chromatograms at 254 nm and 280 nm.

  • Sample Prep: Dissolve 1 mg of the crude mass in 1 mL of Initial Mobile Phase (80:20 Water:MeCN).

  • Execution: Run the gradient detailed in Table 2.

  • System Suitability Criterion: Resolution ( Rs​ ) between the 5-cyclopropyl regioisomer and the 4-cyclopropyl target must be ≥1.5 .

Protocol C: Preparative Scale-Up (Two-Dimensional Approach)

Causality: Direct injection of crude material onto a Prep-HPLC column is cost-prohibitive. A first-pass Normal Phase Flash step removes polar baseline impurities, allowing the Prep-HPLC to focus solely on resolving the lipophilic isomers.

G Crude Crude Reaction Mixture Flash Normal Phase Flash (Silica, Hexane/EtOAc) Crude->Flash Decision Target Purity > 98%? Flash->Decision Main Fraction Waste Polar Salts & Baseline Impurities Flash->Waste Elute early/late PrepLC Prep-HPLC (PFP Phase) (0.1% TFA in H2O/MeCN) Decision->PrepLC No (Isomer overlap) Pure Pure Target (>99%) Ready for Amination Decision->Pure Yes PrepLC->Pure Isomer Resolution

Fig 2. Two-dimensional scale-up purification strategy combining Flash and Prep-HPLC.

Step 1: Normal Phase Flash Chromatography

  • Load the concentrated crude mass onto a pre-packed spherical silica column (e.g., 40g column for 1g crude).

  • Run a gradient of 0% to 20% Ethyl Acetate in Hexanes over 15 column volumes (CV).

  • Collect fractions based on UV threshold (254 nm). The target compound elutes as a highly lipophilic band (typically between 5-10% EtOAc).

  • Analyze fractions using Protocol B. Pool fractions containing >90% target mass.

Step 2: Reversed-Phase Prep-HPLC

  • Column: PFP Prep Column, 5 µm, 21.2 x 250 mm.

  • Mobile Phase: Isocratic hold at 60% B (0.1% TFA in MeCN) and 40% A (0.1% TFA in Water) for 15 minutes. Note: Isocratic conditions are preferred in preparative chromatography for closely eluting isomers to maximize the separation factor ( α ).

  • Flow Rate: 20 mL/min.

  • Injection: Dissolve the pooled flash fractions in DMSO (max 500 µL injection volume to prevent band broadening).

  • Collect the main peak, remove acetonitrile under reduced pressure, and extract the aqueous remainder with dichloromethane to recover the pure 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

References

  • Source: Google Patents (US20200207738A1)
  • Source: Google Patents (US9957253B2)

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

The functionalization of highly substituted pyridines is a cornerstone in the development of modern therapeutics. Specifically, 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including triaminopyrimidine-based antimalarial agents and gut-restricted JAK inhibitors for inflammatory bowel disease 1[1].

From a synthetic standpoint, substituting the C6-chlorine atom presents significant hurdles. The pyridine ring is electronically deactivated toward standard nucleophilic aromatic substitution (SNAr) due to the electron-donating properties of the C2-methyl and C4-cyclopropyl groups. Furthermore, the steric shielding provided by the adjacent cyclopropyl ring restricts the trajectory of incoming nucleophiles. To overcome these thermodynamic and kinetic barriers, transition-metal catalysis—specifically the 2[2]—is strictly required.

Mechanistic Causality in Catalyst & Reagent Selection

As a self-validating system, every reagent in this protocol is chosen to address a specific mechanistic bottleneck:

  • Amine Surrogate (Diphenylmethanimine): Direct coupling of aryl halides with gaseous ammonia or simple ammonium salts often fails because ammonia forms highly stable, unreactive Werner-type complexes with palladium, effectively poisoning the catalyst 3[3]. By utilizing diphenylmethanimine, we bypass this kinetic trap. The bulky imine acts as a highly efficient ammonia surrogate that readily undergoes cross-coupling and can be subsequently cleaved via mild acidic hydrolysis to yield the primary amine .

  • Ligand Architecture (rac-BINAP): The oxidative addition of chloropyridines to Pd(0) is notoriously slow compared to bromides or iodides. Bidentate phosphine ligands like rac-BINAP are electron-rich, accelerating the cleavage of the C-Cl bond. More importantly, their wide bite angle enforces a cis-geometry of the aryl and amido groups on the Pd(II) intermediate, which is an absolute stereochemical prerequisite for the final reductive elimination step 4[4].

  • Base Selection (NaOtBu): Sodium tert-butoxide is strong enough to rapidly deprotonate the coordinated amine but sterically hindered enough to prevent it from acting as a competing nucleophile (which would lead to unwanted tert-butyl ether byproducts).

Pathway Visualization

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine PdII_Ar L_nPd(II)(Ar)(Cl) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Diphenylmethanimine + NaOtBu PdII_Amido L_nPd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - NaCl, - tBuOH RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyridine Product RedElim->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of the substituted chloropyridine.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine with diphenylmethanimine. The data clearly demonstrates the superiority of the Pd(OAc)2 / BINAP system in non-polar solvents at elevated temperatures.

Table 1: Optimization of Reaction Conditions

EntryPalladium SourceLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1 Pd(OAc)2 (3 mol%) rac-BINAP (3 mol%) NaOtBu Toluene 100–110 4 86.5
2Pd2(dba)3 (2 mol%)Xantphos (4 mol%)Cs2CO31,4-Dioxane100678.2
3Pd(OAc)2 (3 mol%)rac-BINAP (3 mol%)K3PO4Toluene110862.0
4Pd(dppf)Cl2 (5 mol%)dppf (5 mol%)NaOtBuToluene1001245.3

Note: Entry 1 represents the optimized industrial standard yielding the highest throughput and conversion 5[5].

Self-Validating Experimental Protocol

This procedure describes the synthesis of N-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-1,1-diphenyl-methanimine. The protocol is designed to be self-validating: failure to observe the characteristic color changes or stalling during HPLC In-Process Control (IPC) immediately indicates moisture ingress or oxygen contamination, dictating a halt before downstream workup.

Materials & Reagents
  • Substrate: 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (2.69 g, 14.48 mmol, 1.0 eq)

  • Amine: Diphenylmethanimine (3.15 g, 17.38 mmol, 1.2 eq)

  • Catalyst: Palladium(II) acetate (98 mg, 0.43 mmol, 0.03 eq)

  • Ligand: rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (270 mg, 0.43 mmol, 0.03 eq)

  • Base: Sodium tert-butoxide (2.78 g, 28.96 mmol, 2.0 eq)

  • Solvent: Anhydrous Toluene (30 mL)

Step-by-Step Methodology
  • System Preparation (Critical Step): Equip a 100 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe. Subject the assembly to three vacuum/nitrogen purge cycles. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are non-negotiable.

  • Substrate & Solvent Charging: Under a steady stream of nitrogen, charge the flask with 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (2.69 g) and anhydrous toluene (30 mL) at 25–35 °C.

  • Amine Addition: Inject diphenylmethanimine (3.15 g) into the reaction mixture. Stir for 5–10 minutes while continuously sparging with nitrogen.

  • Catalyst Complexation: Add rac-BINAP (270 mg) followed by Palladium acetate (98 mg). Self-Validation Check: The solution will transition to a distinct reddish-brown hue, indicating the formation of the active pre-catalyst complex.

  • Base Addition: Carefully add Sodium tert-butoxide (2.78 g) in a single portion.

  • Reaction Execution: Heat the reaction mixture to 100–110 °C under a positive nitrogen atmosphere. Maintain vigorous stirring.

  • In-Process Control (IPC): After 3 hours, sample the reaction mixture (quench with wet acetonitrile) and analyze via HPLC. The reaction is deemed complete when the starting chloropyridine is ≤ 0.5% by area.

  • Workup & Isolation:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts (NaCl) and palladium black.

    • Extract the aqueous layer with additional toluene (30 mL).

    • Wash the combined organic layers sequentially with 20% aqueous sodium carbonate solution (30 mL) and deionized water (30 mL).

    • Concentrate the organic layer completely under vacuum at 60 °C to obtain the titled compound as a thick syrupy mass (~3.37 g, 86.5% yield).

References

  • US Patent 9957253B2: Triaminopyrimidine compounds useful for preventing or treating malaria. Google Patents.
  • Wikipedia : Buchwald–Hartwig amination. Available at:[Link]

  • Organic Letters (ACS Publications) : Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at:[Link]

  • New Drug Approvals : Phase 1 / Zydus Cadila Synthesis Protocols. Available at:[Link]

  • RSC Publishing : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at:[Link]

  • US Patent App 20200207738A1: A process for preparation of triaminopyrimidine compound and intermediates thereof. Google Patents.

Sources

Application Note: Standard Operating Procedures for Handling and Synthetic Application of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Field: Antimalarial API Synthesis (e.g., Triaminopyrimidines)

Executive Summary & Scientific Context

6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS: 1821293-65-5) is a highly substituted, electron-deficient heteroaromatic building block[1]. In modern drug discovery, particularly in the development of next-generation antimalarials targeting Plasmodium falciparum, this compound serves as a critical intermediate[2]. It forms the core structural motif of advanced triaminopyrimidine clinical candidates, such as ZY19489 (MMV253)[3].

The strategic placement of functional groups on this pyridine ring is not accidental; it is a masterclass in medicinal chemistry optimization:

  • C6-Chlorine: Serves as the primary synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[3].

  • C3-Fluorine: Lowers the pKa of the adjacent amine (once installed), improving metabolic stability and modulating the basicity of the final API to enhance membrane permeability[2].

  • C4-Cyclopropyl: Introduces a sterically demanding, lipophilic pocket that optimizes binding affinity within the target parasitic kinase while resisting oxidative metabolism compared to linear alkyl chains[2].

Physicochemical Properties & Safety Profiling

Before initiating any synthetic workflow, establishing a rigorous handling protocol is imperative. As a halogenated pyridine, this compound exhibits specific toxicological and stability profiles[1].

Table 1: Physicochemical and Safety Parameters
ParameterSpecification / ProtocolCausality / Rationale
CAS Number 1821293-65-5Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H9ClFNM.W.: 185.63 g/mol .
Storage Conditions 2–8°C, under Argon/N₂Prevents slow oxidative degradation and photolytic dehalogenation.
Handling PPE Nitrile gloves, Class II Fume HoodMitigates risks of skin sensitization and respiratory irritation common to low-molecular-weight halogenated pyridines.
Solubility Soluble in Toluene, THF, DCMNon-polar/slightly polar aprotic solvents are required for downstream organometallic coupling steps.

Mechanistic Insight: The Amination Pathway

The primary synthetic utility of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is its conversion into a 2-aminopyridine derivative[3]. Direct nucleophilic aromatic substitution (S_NAr) with ammonia is notoriously difficult on this substrate due to the electron-donating effects of the methyl and cyclopropyl groups, which deactivate the ring toward nucleophilic attack.

The Solution: A Palladium-catalyzed Buchwald-Hartwig cross-coupling using diphenylmethanimine as an ammonia surrogate[2].

  • Catalyst Choice: Palladium acetate (Pd(OAc)₂) combined with racemic BINAP. The large bite angle of the bidentate BINAP ligand forces the palladium center into a sterically crowded geometry, which accelerates the reductive elimination step—often the rate-limiting step in C-N bond formation.

  • Reagent Choice: Diphenylmethanimine is used because it readily undergoes oxidative addition and prevents the formation of inactive palladium-ammonia complexes, a common failure point when using aqueous or gaseous ammonia.

Standard Operating Procedure (SOP): Palladium-Catalyzed Amination

This protocol outlines the lab-scale synthesis of the imine intermediate, which is subsequently hydrolyzed to the primary amine. The procedure is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist[3].

Reagents Required
  • Substrate: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (532 mg, 2.87 mmol)[3]

  • Amine Surrogate: Diphenylmethanimine (0.721 mL, 4.30 mmol)[3]

  • Catalyst: Pd(OAc)₂ (approx. 5 mol%) and rac-BINAP (approx. 5.5 mol%)[2]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous Toluene (10 mL)[3]

Step-by-Step Methodology

Step 1: System Purging and Degassing

  • Action: Charge a 25 mL Schlenk flask or thermal reactor with 10 mL of anhydrous toluene. Sparge with high-purity Nitrogen or Argon for 15 minutes.

  • Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state. Complete deoxygenation is the most critical variable for reaction success.

Step 2: Substrate and Catalyst Loading

  • Action: Add the substrate (532 mg), Pd(OAc)₂, and rac-BINAP to the degassed solvent at 25–35°C[2]. Stir for 5–10 minutes.

  • Self-Validation Check: The solution will transition to a deep red/orange hue, indicating the successful in situ formation of the active Pd(0)-BINAP complex.

Step 3: Reagent and Base Addition

  • Action: Add diphenylmethanimine (0.721 mL) followed by the base. Seal the reactor under an inert atmosphere[3].

  • Causality: The base is required to deprotonate the imine, forming the nucleophilic nitrogen species that coordinates to the Pd(II) intermediate prior to reductive elimination.

Step 4: Thermal Activation

  • Action: Heat the reaction mixture to 90–100°C for 4–6 hours.

  • Causality: Elevated thermal energy is required to overcome the activation barrier for the oxidative addition of the highly stable C-Cl bond into the Pd(0) center.

Step 5: In-Process Control (IPC) via HPLC

  • Action: Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via RP-HPLC (C18 column, H₂O/MeCN gradient).

  • Self-Validation Check: The reaction is deemed complete when the substrate peak (Area % < 1.0%) is replaced by the bulkier imine intermediate peak.

Step 6: Workup and Hydrolysis

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black (catalyst degradation byproduct). The resulting filtrate can be treated directly with aqueous HCl to hydrolyze the imine, yielding the target 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine[2].

Process Visualization

The following diagram maps the logical flow of the synthetic application, demonstrating how the initial halogenated pyridine is transformed into a complex API.

G A 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine (CAS: 1821293-65-5) B Buchwald-Hartwig Amination (Pd(OAc)2, BINAP) A->B Diphenylmethanimine C Imine Intermediate B->C D Acidic Hydrolysis (HCl / H2O) C->D E 2-Amino Pyridine Derivative D->E F Triaminopyrimidine API (e.g., ZY19489) E->F Pyrimidine Coupling

Workflow: Synthesis of Triaminopyrimidine API from the Pyridine Intermediate.

References

  • A process for preparation of triaminopyrimidine compound and intermediates thereof (US20200207738A1)
  • Triaminopyrimidine compounds for the prevention or treatment of malaria (DK3137455T3)

Sources

Application Note: Preparation of Novel Pyridine Derivatives using 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine for Antimalarial Triaminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of artemisinin-resistant Plasmodium falciparum has created an urgent global mandate for novel antimalarial chemotypes. Triaminopyrimidines (TAPs), notably the clinical candidate Sutidiazine (ZY19489 / MMV253), represent a breakthrough class of fast-acting antimalarials designed to target the Plasmodium V-type proton ATPase[1]. The architectural complexity of these TAP molecules relies heavily on highly functionalized pyridine building blocks[2].

Specifically, 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine serves as a critical advanced intermediate in this synthetic pipeline[2]. This application note provides a comprehensive, self-validating guide for the synthesis of this intermediate via radical alkylation, and its subsequent functionalization into novel pyridine derivatives via Buchwald-Hartwig cross-coupling[3].

Mechanistic Insights: From Radical Alkylation to Amination
2.1 Minisci Radical Alkylation

The construction of the 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine core is achieved through a Minisci-type reaction[3]. In this process, cyclopropanecarboxylic acid undergoes oxidative decarboxylation catalyzed by silver nitrate (Ag⁺) and driven by ammonium persulfate ((NH₄)₂S₂O₈) acting as the stoichiometric oxidant. This generates a highly reactive, nucleophilic cyclopropyl radical. Causality of Regioselectivity: The radical selectively attacks the electron-deficient pyridine ring at the C4 position. This regiocontrol is strictly dictated by the combined steric and electronic directing effects of the adjacent C3-fluoro and C2-methyl groups, ensuring high fidelity in the structural assembly[3].

2.2 Buchwald-Hartwig Amination (Ammonia Surrogate Strategy)

To integrate the pyridine core into the final triaminopyrimidine scaffold, the C6-chloro position must be aminated. However, direct amination of aryl halides with ammonia gas or aqueous ammonia is notoriously difficult. It often leads to the formation of highly stable, unreactive palladium-amido complexes that resist reductive elimination, or results in uncontrollable over-alkylation (forming secondary/tertiary amines). Causality of Reagent Selection: To circumvent this, diphenylmethanimine is employed as an "ammonia surrogate"[3].

  • Catalytic Geometry: The reaction utilizes Palladium(II) acetate and rac-BINAP. The bidentate nature of rac-BINAP enforces a cis-coordination geometry at the palladium center. This specific spatial arrangement is sterically required to force the reductive elimination of the bulky imine product[2].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the imine, facilitating transmetalation. The resulting intermediate, N-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-1,1-diphenylmethanimine, can later be hydrolyzed under mild acidic conditions to yield the pure primary amine, entirely avoiding over-alkylation[2].

Experimental Protocols
Protocol A: Minisci Synthesis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Caution: Radical initiations can be highly exothermic. Strict temperature control is mandatory.

  • Initiation & Setup: In a 250 mL 4-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, charge 30 mL of process water and 14.19 g (164.88 mmol) of cyclopropanecarboxylic acid at 25–35 °C[3].

    • Validation: Ensure complete dissolution; the solution must be visually homogenous before proceeding.

  • Catalyst & Substrate Addition: Slowly add 4.4 mL (82.44 mmol) of concentrated sulfuric acid. Subsequently, add 4.18 g (24.73 mmol) of silver nitrate (AgNO₃) and 6.0 g (41.22 mmol) of the starting material, 6-chloro-3-fluoro-2-methylpyridine[3].

  • Radical Generation: Prepare an aqueous solution of ammonium persulfate (65.85 g, 288.54 mmol dissolved in 90 mL water). Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Validation: Maintain the internal temperature strictly below 60 °C to prevent thermal runaway[3].

  • In-Process Control (IPC): Stir the mixture for an additional 2 hours at 55–60 °C. Sample the organic phase for HPLC analysis. Proceed to workup only when unreacted 6-chloro-3-fluoro-2-methylpyridine is < 2.0% (Area %).

  • Workup & Isolation: Cool the reactor to room temperature, add 75 mL of toluene, and stir for 15 minutes. Separate the organic layer and wash with 20% aqueous sodium carbonate.

    • Validation: Check the pH of the aqueous wash; it must be > 8.0 to ensure complete neutralization of residual acids. Concentrate the organic layer under vacuum at 60 °C to yield the target intermediate as a syrupy mass[3].

Protocol B: Buchwald-Hartwig Cross-Coupling
  • Inert Atmosphere Setup: In a 100 mL 3-neck round-bottom flask, charge 2.69 g (14.48 mmol) of 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine and 30 mL of anhydrous toluene[3]. Purge the system with high-purity nitrogen for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst species.

  • Reagent Addition: Add 3.15 g (17.38 mmol) of diphenylmethanimine. Stir for 5 minutes under continuous nitrogen purging[3].

  • Catalyst Complexation: Quickly add 270 mg (0.43 mmol) of rac-BINAP and 98 mg (0.43 mmol) of Palladium(II) acetate[3].

    • Validation: Observe the solution transition to a deep red/orange hue, visually confirming the formation of the pre-catalytic Pd-BINAP complex.

  • Base Addition & Heating: Add 2.78 g (28.96 mmol) of sodium tert-butoxide. Heat the reaction mixture to 100–110 °C under nitrogen[3].

  • Filtration & Recovery: Once IPC confirms reaction completion (see Table 2), cool the mixture to 25–35 °C. Filter the crude mixture through a Celite (hyflo) bed to remove insoluble palladium black and inorganic salts. Wash the filter cake with 15 mL of toluene[3]. The filtrate contains the highly pure imine derivative, ready for downstream deprotection and pyrimidine coupling[4].

Data Presentation

Table 1: Stoichiometry & Reagent Function for Buchwald-Hartwig Amination

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine185.631.002.69 gElectrophilic Aryl Halide
Diphenylmethanimine181.231.203.15 gAmmonia Surrogate (Nucleophile)
Palladium(II) acetate224.500.0398 mgCatalyst Precursor
rac-BINAP622.670.03270 mgBidentate Ligand (Enforces cis-geometry)
Sodium tert-butoxide96.102.002.78 gBase (Facilitates transmetalation)
Toluene92.14-30 mLNon-polar Solvent

Table 2: In-Process Controls & Self-Validating Quality Metrics

Process StepAnalytical MethodTarget MetricCorrective Action if Failed
Minisci Radical GenerationHPLC (Area %)< 2.0% Starting MaterialExtend reaction time by 1 hr; add 0.1 eq (NH₄)₂S₂O₈
Aqueous Workup (Minisci)pH IndicatorAqueous phase pH > 8.0Add additional 20% Na₂CO₃ solution
Buchwald-Hartwig CouplingHPLC (Area %)< 1.0% Starting MaterialVerify N₂ atmosphere; add 0.01 eq Pd(OAc)₂/BINAP
Post-Filtration (Imine)ICP-MS< 10 ppm Residual PdTreat filtrate with metal scavenger (e.g., SiliaMetS Thiol)
Workflow Visualization

SyntheticWorkflow Node1 6-Chloro-3-fluoro-2-methylpyridine Node2 Minisci Radical Alkylation AgNO3, (NH4)2S2O8, 55-60°C Node1->Node2 Node3 6-Chloro-4-cyclopropyl-3-fluoro- 2-methylpyridine (Intermediate) Node2->Node3 Node4 Buchwald-Hartwig Amination Pd(OAc)2, rac-BINAP, NaOtBu Node3->Node4 Node5 N-(4-cyclopropyl-5-fluoro-6-methylpyridin- 2-yl)-1,1-diphenylmethanimine Node4->Node5 Node6 Acidic Deprotection & Pyrimidine Core Coupling Node5->Node6 Node7 Sutidiazine (ZY19489 / MMV253) Antimalarial TAP Node6->Node7

Synthetic workflow from 6-Chloro-3-fluoro-2-methylpyridine to the antimalarial Sutidiazine.

References
  • US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria Source: Google P
  • ZY 19489, MMV 253 | New Drug Approvals Source: New Drug Approvals
  • Zydus receives Orphan Drug Designation from US FDA for ZY-19489, a novel compound to treat malaria Source: Zydus Lifesciences Limited
  • ZY19489+ ferroquine - Medicines for Malaria Venture Source: Medicines for Malaria Venture (MMV)
  • Sutidiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to PHARMACOLOGY

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format to improve your reaction yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is a nuanced process that requires precise control over reaction conditions. A robust and logical synthetic route proceeds from a commercially available precursor, 3-fluoro-2-methylpyridine, as outlined below. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will focus on troubleshooting these critical steps.

Synthesis_Pathway A 3-Fluoro-2-methylpyridine B Step 1: Chlorination A->B SO₂Cl₂ or POCl₃ C 6-Chloro-3-fluoro-2-methylpyridine B->C D Step 2: Directed ortho-Metalation C->D LDA or n-BuLi Low Temp (-78°C) E 4-Lithio-6-chloro-3-fluoro-2-methylpyridine (in situ) D->E F Step 3: C-C Bond Formation E->F Cyclopropylboronic Acid Derivative + Pd Catalyst (Suzuki) G 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (Target) F->G

Figure 1: Proposed synthetic pathway for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

II. Troubleshooting Guide & FAQs

Step 1: Chlorination of 3-Fluoro-2-methylpyridine
Question: My chlorination reaction of 3-fluoro-2-methylpyridine results in a low yield of the desired 6-chloro isomer and multiple byproducts. How can I improve regioselectivity?

Answer: This is a common issue stemming from the competing directing effects of the existing substituents and the harshness of many chlorinating agents. The pyridine nitrogen deactivates the ring towards electrophilic substitution, often requiring high temperatures, which can lead to lack of selectivity and decomposition.

Core Problem: The pyridine ring is electron-deficient. Standard electrophilic aromatic substitution is difficult. While the methyl group is activating and ortho-, para- directing, and the fluorine is deactivating but ortho-, para- directing, the pyridine nitrogen's powerful deactivating effect dominates. The reaction often proceeds via a complex mechanism, and achieving high regioselectivity for the C-6 position requires careful selection of reagents and conditions.

Solutions & Scientific Rationale:

  • Choice of Chlorinating Agent: Avoid overly aggressive and non-selective reagents.

    • Phosphorus oxychloride (POCl₃): This is a common reagent for chlorinating pyridinols, but it can also be used for direct chlorination of some pyridine N-oxides or under forcing conditions for electron-rich pyridines. For your substrate, direct chlorination with POCl₃ may require high temperatures, leading to byproducts.[1]

    • Sulfuryl Chloride (SO₂Cl₂): This reagent can be effective for chlorinating pyridines and is often more selective than chlorine gas. The reaction can typically be run at lower temperatures, which helps to minimize side reactions.

    • N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent. While it may require longer reaction times or a catalyst (like an acid), it can offer superior regioselectivity in complex systems.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or slightly above. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal temperature profile that favors the formation of the desired product over byproducts. High temperatures (reflux) often lead to a mixture of isomers and decomposition.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity.

    • Chlorinated Solvents (DCM, Chloroform): These are generally good choices as they are inert to the chlorinating agents.

    • Aprotic Polar Solvents (DMF, Acetonitrile): These can sometimes increase the rate of reaction but may also lead to more side products. Use with caution.[2]

Experimental Protocol: Selective Chlorination
  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-2-methylpyridine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equiv.) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 6-chloro-3-fluoro-2-methylpyridine isomer.

Step 2 & 3: Directed ortho-Metalation and C-C Bond Formation
Question: I am experiencing very low yield after the lithiation and subsequent coupling step. What are the most critical parameters to control?

Answer: This two-part process is the most technically challenging step of the synthesis. Success hinges on the efficient and regioselective formation of the C-4 lithiated intermediate and its subsequent effective coupling. Low yields can result from failures at either stage.

Core Problem 1: Inefficient or Non-Selective Lithiation

The fluorine atom at C-3 is a powerful ortho-directing group, which should favor lithiation at the C-4 position.[3][4][5] However, the reaction is highly sensitive to conditions.

  • Choice of Base:

    • Lithium Diisopropylamide (LDA): LDA is an excellent choice as it is a strong, non-nucleophilic base. It is known to effectively mediate the ortho-lithiation of fluoropyridines.[3][5]

    • n-Butyllithium (n-BuLi): While a strong base, n-BuLi is also a potent nucleophile and can add to the pyridine ring, especially at higher temperatures or with insufficient steric hindrance, leading to undesired byproducts.[4] Using it in combination with a chelating agent like TMEDA can sometimes improve selectivity.

  • Temperature: This is arguably the most critical parameter. These reactions must be conducted at very low temperatures (typically -78 °C, using a dry ice/acetone bath) to prevent:

    • Side reactions, such as nucleophilic addition of the base.

    • Decomposition of the highly reactive lithiated intermediate.

    • Lithium-halogen exchange.

Core Problem 2: Inefficient C-C Bond Formation (Suzuki Coupling)

Once the lithiated species is formed, it must be efficiently converted to the final product. A highly reliable method is to convert the lithiated intermediate into a boronic ester in situ and then perform a Suzuki-Miyaura cross-coupling.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling on an electron-deficient, sterically hindered pyridine ring.[6][7]

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are common and effective choices.

    • Ligand: For challenging couplings, specialized phosphine ligands like SPhos or XPhos can significantly improve yields by promoting reductive elimination and preventing catalyst deactivation.

    • Base: A mild inorganic base like K₃PO₄ or K₂CO₃ is typically used to facilitate the transmetalation step without causing degradation of the substrate.

Troubleshooting Workflow: Low Yield in C-4 Cyclopropylation

Troubleshooting_Lithiation_Coupling Start Low Yield of Final Product Check_Lithiation Was the lithiation successful? (Quench aliquot with D₂O and check by NMR/MS) Start->Check_Lithiation Lithiation_Fail Lithiation Failed or was Inefficient Check_Lithiation->Lithiation_Fail No/Low Deuteration Coupling_Fail Lithiation Succeeded, Coupling Failed Check_Lithiation->Coupling_Fail High Deuteration Base_Issue Review Base: - Use freshly prepared LDA. - Ensure accurate titration of n-BuLi. Lithiation_Fail->Base_Issue Temp_Issue Review Temperature: - Maintain strictly at -78°C. - Ensure rapid quenching. Lithiation_Fail->Temp_Issue Solvent_Issue Review Solvent: - Use anhydrous THF. - Ensure no protic contaminants. Lithiation_Fail->Solvent_Issue Catalyst_Issue Optimize Suzuki Catalyst System: - Screen different Pd catalysts (e.g., Pd(dppf)Cl₂). - Screen ligands (e.g., SPhos). - Ensure inert atmosphere. Coupling_Fail->Catalyst_Issue Boronic_Acid_Issue Check Boronic Acid Reagent: - Use high-purity cyclopropylboronic acid. - Consider using the pinacol ester (more stable). Coupling_Fail->Boronic_Acid_Issue Base_Solvent_Issue Review Coupling Base/Solvent: - Use K₃PO₄ or Cs₂CO₃. - Use a dioxane/water mixture. Coupling_Fail->Base_Solvent_Issue

Figure 2: Decision tree for troubleshooting the lithiation and coupling sequence.
Data Presentation: Comparison of Suzuki Coupling Conditions

The following table summarizes common conditions for Suzuki-Miyaura couplings involving pyridyl halides, which can serve as a starting point for optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[6]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>90[6]
Pd(OAc)₂ (2 mol%) / Ad₂BnP (2.4 mol%)K₂CO₃Toluene / H₂O (30:1)25-500.5-390-99[8]
Pd(dppf)Cl₂ (10 mol%)Na₃PO₄1,4-Dioxane80-10012-2460-85[9]
Experimental Protocol: Integrated Lithiation and Suzuki Coupling
  • LDA Preparation (if needed): In a flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv.) dropwise. Stir for 30 minutes.

  • Lithiation: In a separate flame-dried flask under argon, dissolve 6-chloro-3-fluoro-2-methylpyridine (1.0 equiv.) in anhydrous THF. Cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the pyridine solution. Stir at -78 °C for 1-2 hours.

  • Borylation: To the lithiated species at -78 °C, add triisopropyl borate (1.2 equiv.) dropwise. Allow the mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C and add aqueous HCl (1M) to hydrolyze the borate ester to the boronic acid.

  • Suzuki Coupling Setup: To the crude boronic acid mixture, add cyclopropylboronic acid (if the borylation step is skipped, this is where you would add it directly, though this is less reliable), potassium phosphate (K₃PO₄, 3.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.). Add water to make an approximate 4:1 dioxane/water mixture.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C and stir for 12-18 hours under argon.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

III. References

  • H. Inoue, H. Tsubouchi, K. Nagaoka, M. Kambe, & H. Yorimitsu. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1430-1431. [Link]

  • L. Gupta, A. C. Hoepker, Y. Ma, M. S. Viciu, M. F. Faggin, & D. B. Collum. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(1), 11-22. [Link]

  • T. J. Donohoe, & D. House. (2002). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc, 2002(11), 23-40. [Link]

  • E. J. Crust, & P. Gurnani. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • A. Turck, N. Plé, D. Mongin, F. Mongin, G. Quéguiner. (1996). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline. Tetrahedron, 52(45), 14237-14248. [Link]

  • M. I. Khan, S. Zaib, I. Khan, A. H. Shah, & S. Iqbal. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • S. Lee, & S. H. Kim. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters, 22(10), 3959-3963. [Link]

  • J. A. Lejkowski, J. L. Medina, & J. C. Vantourout. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2195-2202. [Link]

  • J. E. Gutiérrez, E. Fernandez-Moreira, M. E. Acosta, H. Ramírez, & J. E. Charris. (2022). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research, 46(5-6), 474-481. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for the scale-up of 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS 1821293-65-5). This compound is a highly specific, critical intermediate utilized in the synthesis of antimalarial triaminopyrimidine Active Pharmaceutical Ingredients (APIs), such as ZY19489 / MMV253[1][2].

Due to the complex nature of the radical chemistry and transition-metal catalysis involved in its synthesis, scale-up often presents challenges related to regioselectivity, over-oxidation, and downstream catalyst poisoning.

Part 1: Mechanistic Pathway & Workflow

The installation of the cyclopropyl group at the 4-position is achieved via a Minisci-type radical cyclopropanation [3]. In this reaction, cyclopropanecarboxylic acid undergoes oxidative decarboxylation catalyzed by Silver(I) and Ammonium Persulfate (APS) to generate a nucleophilic cyclopropyl radical.

To achieve high regioselectivity, the starting material (6-chloro-3-fluoro-2-methylpyridine) must be protonated by sulfuric acid. Protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, strongly directing the nucleophilic radical to the highly electron-deficient 4-position (para to the nitrogen).

MinisciPathway RadicalGen Cyclopropanecarboxylic Acid + Ag(I) + (NH4)2S2O8 CycloRadical Cyclopropyl Radical (•C3H5) + CO2 RadicalGen->CycloRadical Oxidative Decarboxylation RadicalAdduct Radical Cation Adduct (Para to N+) CycloRadical->RadicalAdduct Nucleophilic Addition Substrate 6-Chloro-3-fluoro- 2-methylpyridine Protonated Protonated Pyridinium (via H2SO4) Substrate->Protonated H2SO4 Activation Protonated->RadicalAdduct LUMO Lowering RegioImp Impurity: 5-Cyclopropyl Regioisomer Protonated->RegioImp Off-target Addition Target Target API Intermediate: 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine RadicalAdduct->Target Oxidation & Deprotonation DesChloro Impurity: Des-chloro Byproduct Target->DesChloro Over-reduction / Ag Nanoparticles

Figure 1: Minisci radical cyclopropanation pathway and origin of primary impurities.

Part 2: Troubleshooting FAQs

Q1: We are observing high levels of the 5-cyclopropyl regioisomer (up to 15% by HPLC). How do we improve regioselectivity for the 4-position? A1: The nucleophilic cyclopropyl radical targets the most electron-deficient carbon. The protonation of the pyridine ring using H₂SO₄ is the primary driver for regiocontrol. If the H₂SO₄ stoichiometry is insufficient (<2.0 eq), or if the biphasic mixing is poor, unprotonated pyridine will react. Unprotonated pyridine has a higher LUMO and less electronic differentiation between the 4- and 5-positions, leading to off-target addition. Fix: Ensure exactly 2.0 equivalents of H₂SO₄ are used and optimize reactor agitation (e.g., >500 rpm in a baffled reactor) to ensure the pyridine remains fully protonated in the aqueous phase during radical generation[3].

Q2: The reaction stalls at 70% conversion, leaving unreacted 6-chloro-3-fluoro-2-methylpyridine. Should we push the temperature higher than 60 °C? A2: No. Pushing the temperature above 60 °C accelerates the thermal decomposition of Ammonium Persulfate (APS) into sulfate radicals too rapidly. This causes a spike in Ag(II) concentration, leading to rapid consumption of the carboxylic acid and subsequent radical-radical termination (homocoupling to bicyclopropyl gas) rather than productive addition to the pyridine core. Fix: Meter the APS solution slowly over 30–60 minutes, strictly maintaining the internal temperature at 55–60 °C[2].

Q3: We are seeing a des-chloro impurity forming during the reaction. What causes this dehalogenation? A3: This is caused by over-reduction or radical abstraction. If the Ag(I) catalyst is reduced to Ag(0) nanoparticles locally (often due to poor mixing or localized APS depletion), it can catalyze the dehalogenation of the activated C-Cl bond. Fix: Ensure strict temperature control, maintain a steady addition rate of APS, and quench the reaction immediately upon completion (monitor via HPLC) by cooling to 25 °C and extracting with toluene.

Q4: The downstream Buchwald-Hartwig amination with diphenylmethanimine is yielding high levels of unreacted starting material and precipitating "Pd black". How do we fix this? A4: The Minisci reaction utilizes Silver (Ag) and Persulfate. Trace Ag salts carried over into the toluene extract will severely poison the Palladium catalyst (Pd(OAc)₂ / BINAP) in the cross-coupling step by coordinating with the phosphine ligands or oxidizing the Pd(0) active species[4]. Fix: Implement a rigorous 10% aqueous ammonium hydroxide (NH₄OH) wash of the toluene extract from the Minisci step. This forms a water-soluble diamminesilver(I) complex, effectively stripping trace silver from the organic phase before downstream processing.

Part 3: Quantitative Data & Impurity Profiling

The following table summarizes the typical impurity profile observed during the Minisci scale-up, their origins, and targeted mitigation strategies.

ImpurityChemical DescriptionOrigin / MechanismEst. HPLC RRTMitigation Strategy
Regioisomer 6-Chloro-5-cyclopropyl-3-fluoro-2-methylpyridineOff-target nucleophilic radical addition due to unprotonated pyridine.~0.92Ensure 2.0 eq H₂SO₄; maintain vigorous biphasic mixing.
Des-chloro 4-Cyclopropyl-3-fluoro-2-methylpyridineRadical over-reduction catalyzed by Ag(0) nanoparticles or excess APS.~0.85Strictly control APS addition at 55–60 °C; avoid prolonged heating.
Over-alkylated 6-Chloro-4,5-dicyclopropyl-3-fluoro-2-methylpyridineSecondary radical addition to the product.~1.15Limit cyclopropanecarboxylic acid to 4.0 eq; quench promptly at <1% SM.
Homocoupled BicyclopropylRadical-radical termination of cyclopropyl radicals.N/A (GC)Meter APS slowly (30-60 min) to keep steady-state radical concentration low.

Part 4: Validated Experimental Protocols

Protocol 1: Minisci Radical Cyclopropanation (Optimized Scale-Up)

Self-Validating System: This protocol utilizes off-gassing and temperature spikes as physical indicators of reaction progression.

  • Reactor Preparation: In a suitably sized, baffled glass-lined reactor, charge Process Water (5 volumes) and Cyclopropanecarboxylic acid (4.0 eq) at 25–35 °C. Initiate vigorous stirring (>500 rpm).

  • Acidification: Slowly charge Sulfuric acid (2.0 eq).

    • Self-Validation: Observe a mild exotherm. Ensure the temperature remains below 40 °C during addition.

  • Substrate & Catalyst Addition: Charge Silver nitrate (0.6 eq) followed by 6-Chloro-3-fluoro-2-methylpyridine (1.0 eq, limiting reagent)[2]. Heat the mixture to 55 °C.

  • Radical Generation: Prepare an aqueous solution of Ammonium Persulfate (7.0 eq in 15 volumes of water). Meter this solution into the reactor over 30 to 60 minutes, strictly maintaining the internal temperature between 55–60 °C[3].

    • Self-Validation: Continuous, controlled off-gassing of CO₂ should be observed. If off-gassing stops, pause addition and verify internal temperature.

  • Monitoring & Quench: After addition, maintain at 55–60 °C for 1 hour. Monitor by HPLC. Once starting material is <1.0%, cool the reactor to 25 °C.

  • Workup (Critical for Downstream): Add Toluene (5 volumes) and stir for 15 minutes. Separate the phases. Wash the organic layer sequentially with 20% aqueous Sodium Carbonate (to remove excess acid), 10% aqueous Ammonium Hydroxide (to scavenge trace Silver), and brine. Concentrate under vacuum at 60 °C to obtain the product as a syrupy mass[3].

Protocol 2: Downstream Buchwald-Hartwig Amination

Self-Validating System: This protocol relies on visual color changes to confirm active catalyst formation.

  • Reagent Charging: In a rigorously dried, nitrogen-purged reactor, charge 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 eq) and anhydrous Toluene (10 volumes) at 25–35 °C. Add Diphenylmethanimine (1.2 eq) and sparge the solution with nitrogen for 10 minutes[4].

  • Catalyst Complexation: Charge Racemic BINAP (0.03 eq) and Palladium(II) acetate (0.03 eq).

    • Self-Validation: The solution should transition to a deep red/orange color within 5 minutes, indicating the successful formation of the active Pd(0)-BINAP complex. If the solution turns black, Ag-poisoning or oxygen ingress has occurred.

  • Base Addition: Charge Sodium tert-butoxide (2.0 eq) in a single portion under a nitrogen blanket[3].

  • Cross-Coupling: Heat the reaction mixture to 100–110 °C under a slight positive pressure of nitrogen. Monitor via HPLC until the starting material is consumed (typically 4-6 hours).

  • Isolation: Cool to 25 °C, filter through a pad of Celite (Hyflo bed) to remove inorganic salts and precipitated Pd, and wash the cake with toluene. The filtrate contains the protected intermediate ready for subsequent hydrolysis[2].

Part 5: References

1.[4] US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof. Google Patents. 2.[3] PHASE 1 | New Drug Approvals | Page 2. New Drug Approvals. 3.[1] US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria. Google Patents. 4.[2] ZY 19489, MMV 253 | New Drug Approvals. New Drug Approvals.

Sources

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals working with highly substituted, functionally dense pyridine scaffolds.

The cross-coupling of 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine —a critical intermediate in the synthesis of triaminopyrimidine antimalarial APIs[1]—presents unique catalytic challenges. Optimizing the palladium or nickel catalyst loading for this substrate requires a deep understanding of its steric environment and electronic properties to prevent catalyst poisoning and maximize the Turnover Number (TON)[2].

Diagnostic Workflow for Catalyst Optimization

When scaling up pharmaceutical intermediates, reducing catalyst loading from a standard 5 mol% to sub-1 mol% is economically and environmentally critical. Use the following self-validating workflow to diagnose and resolve stalling reactions.

G A Start: Standard Loading (2.5 - 5 mol%) B Reduce to ≤1.0 mol% A->B C Does reaction stall or yield drop? B->C D Yes: Catalyst Deactivation C->D Yield < 90% E No: Further Reduce (0.1 - 0.5 mol%) C->E Yield > 90% F Switch to Precatalyst (e.g., Pd G3/G4) D->F Prevent N-coordination G Optimize Base & Degassing F->G G->B Retest

Fig 1: Iterative diagnostic workflow for optimizing palladium catalyst loading.

Troubleshooting Guides & FAQs

Q1: Why does my cross-coupling stall when I drop the catalyst loading below 1 mol% for this specific chloropyridine? Causality & Solution: Stalling at low catalyst loadings is rarely an issue of initial reactivity; it is a symptom of catalyst deactivation over time. The nitrogen atom in the pyridine ring is a strong σ-donor. At low catalyst concentrations, if the active Pd(0) species loses its ligand, the pyridine nitrogen of the substrate (or product) can coordinate to the metal center, forming stable, off-cycle bis-pyridine Pd complexes[3]. Recommendation: Abandon simple ligands like PPh₃. Transition to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr). These ligands create a steric shield around the palladium center, physically blocking the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed[4].

Q2: How do the specific substituents (3-fluoro, 4-cyclopropyl, 2-methyl) alter the catalytic cycle? Causality & Solution:

  • Electronic Effect: The 3-fluoro group exerts a strong inductive electron-withdrawing effect, making the pyridine ring highly electrophilic. This actually accelerates the oxidative addition of the 6-chloro bond to the Pd(0) center.

  • Steric Effect: The 2-methyl and 4-cyclopropyl groups create significant steric bulk. While the 6-position is relatively accessible, the overall steric crowding slows down the transmetalation (in Suzuki couplings) or amine binding (in Buchwald-Hartwig aminations) steps. Because oxidative addition is fast but subsequent steps are slow, the resting state of the catalyst is often the Pd(II) oxidative addition complex, which is highly vulnerable to degradation if not properly stabilized by a bidentate (e.g., BINAP) or bulky monodentate ligand[1].

Q3: Should I use a standard Pd(OAc)₂ system or a modern precatalyst to achieve ultra-low loading? Causality & Solution: For loadings below 1 mol%, modern precatalysts (like Buchwald Pd G3/G4 series) are vastly superior. Pd(OAc)₂ requires in situ reduction to Pd(0), a process that consumes ligand (oxidizing it to a phosphine oxide) or relies on the substrate/amine to act as a reductant. This creates an unpredictable induction period and skews the optimal 1:1 Ligand:Palladium ratio. A Pd G3 precatalyst generates the active mono-ligated Pd(0) species rapidly and quantitatively under mild base activation, ensuring that 100% of your low-loading catalyst enters the cycle immediately[4].

Mechanistic Pathway: Managing Off-Cycle Deactivation

Understanding where the catalyst dies is the key to lowering its loading. The diagram below illustrates the vulnerability point in the catalytic cycle for 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

Cycle Pd0 Active Pd(0)L Complex OA Oxidative Addition (Accelerated by 3-Fluoro) Pd0->OA PdII Pd(II) Oxidative Complex OA->PdII TM Transmetalation / Amine Binding PdII->TM Deact Off-Cycle Deactivation (Pyridine N-Coordination) PdII->Deact Low Ligand Ratio RE Reductive Elimination (Sterically Driven) TM->RE RE->Pd0 Regeneration Prod Cross-Coupled Product RE->Prod Deact->PdII Bulky Ligand Rescue

Fig 2: Catalytic cycle showing off-cycle deactivation by pyridine nitrogen.

Quantitative Data: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the amination/cross-coupling of highly substituted chloropyridines, demonstrating the empirical trade-off between catalyst architecture and required loading[3][4].

Catalyst SystemLigandBaseLoading (mol%)Time (h)Yield (%)Mechanistic Note
Pd(OAc)₂ BINAPNaOtBu2.51285Standard baseline[1]; requires excess ligand to stabilize Pd(0).
Pd₂(dba)₃ XPhosK₃PO₄1.0892Improved transmetalation; bulky ligand prevents N-coordination.
XPhos Pd G3 None (Built-in)K₃PO₄0.56>95Optimal for low loading; rapid Pd(0) generation with 1:1 L:Pd ratio.
Pd(PPh₃)₄ PPh₃K₂CO₃5.024<50Poor performance; highly prone to catalyst poisoning by pyridine nitrogen.

Self-Validating Experimental Protocol

Target Transformation: Buchwald-Hartwig Amination of 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine with diphenylmethanimine (a critical step in synthesizing triaminopyrimidine derivatives)[1].

Objective: Achieve >95% conversion at 0.5 mol% catalyst loading.

Step 1: Reagent Preparation & Strict Degassing

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv), diphenylmethanimine (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Mechanistic Rationale: K₃PO₄ is chosen over stronger bases like NaOtBu to prevent unwanted S_NAr displacement of the highly activated 3-fluoro substituent.

  • Validation Checkpoint: The solid mixture must be free-flowing. Clumping indicates moisture in the base, which will lead to imine hydrolysis and reaction failure.

Step 2: Solvent Addition & Deoxygenation

  • Action: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous Toluene (0.2 M relative to the pyridine) via syringe. Sparge the solution with Argon for exactly 15 minutes.

  • Mechanistic Rationale: At 0.5 mol% loading, even trace amounts of dissolved oxygen will permanently oxidize the active Pd(0) to inactive Pd(II) species, halting the reaction prematurely[3].

Step 3: Catalyst Introduction

  • Action: Briefly remove the septum under a positive pressure of Argon and add XPhos Pd G3 (0.5 mol%). Do not add supplemental free ligand.

  • Mechanistic Rationale: The G3 precatalyst ensures a perfect 1:1 ratio of XPhos to Palladium. Excess free ligand at low catalyst loadings competes with the substrate for coordination sites, artificially suppressing the reaction rate[2].

Step 4: Execution & In-Process Monitoring

  • Action: Heat the reaction mixture to 85 °C.

  • Validation Checkpoint: Within 10 minutes of heating, the reaction should transition from a heterogeneous yellow suspension to a homogeneous deep red/brown solution. Self-Correction: If a black precipitate forms on the flask walls, the Pd(0) has aggregated into inactive "palladium black." This indicates either oxygen ingress or that the base failed to activate the precatalyst properly.

Step 5: Workup & Catalyst Removal

  • Action: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove phosphate salts. To achieve pharma-grade heavy metal limits (<10 ppm Pd), stir the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before concentration.

References

  • US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof Source: Google Patents URL:[1]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link][2]

Sources

Resolving HPLC co-elution issues for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic resolution of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine isomers .

Because these positional isomers possess nearly identical molecular weights, hydrophobic footprints, and boiling points, traditional reversed-phase approaches often fail. This guide synthesizes structural chemistry with chromatographic theory to provide a definitive, self-validating troubleshooting pathway.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my standard C18 column failing to resolve these positional isomers? A: C18 stationary phases separate analytes primarily through hydrophobic (dispersive) interactions. Positional isomers of highly substituted pyridines have nearly identical hydrophobicities (LogP). To resolve them, you must exploit alternative retention mechanisms such as shape selectivity, dipole-dipole interactions, and π−π bonding. We highly recommend switching to a 1[1]. The highly electronegative fluorine atoms on the PFP ring create a polarized surface that induces strong dipole-dipole interactions with the chloro and fluoro substituents on your pyridine ring, offering exceptional regio-isomer selectivity.

Q2: Should I use Methanol or Acetonitrile as my organic modifier on a PFP column? A: Methanol (MeOH) is vastly superior for this specific application.2 [2]. These solvent π -electrons actively compete with your pyridine analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking π -electrons; it does not interfere with the stationary phase, allowing the PFP column to fully interact with the pyridine isomers and maximize the separation factor ( α ).

Q3: How do I eliminate peak tailing and retention time drift for this compound? A: Peak tailing in pyridines is typically caused by secondary ion-exchange interactions between the basic nitrogen and residual, ionized silanols on the silica support. However, the electron-withdrawing chloro and fluoro groups on 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine significantly depress the pKa of the nitrogen. While unsubstituted pyridine has a pKa of ~5.2,3 [3]. If your mobile phase pH is near this pKa (e.g., pH 2.5 - 3.0), the compound exists in a mixed ionization state, causing peak distortion. You must operate at least 1.5 pH units away from the pKa. Use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the molecule and suppress silanol ionization, or a buffered neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) to keep the analyte fully neutral.

Part 2: Quantitative Data Comparison

The following table summarizes the expected chromatographic performance based on the interplay between stationary phase chemistry and mobile phase selection for halogenated pyridine isomers.

Stationary PhaseOrganic ModifierPrimary Interaction MechanismExpected Resolution ( Rs​ )Peak Tailing Factor ( Tf​ )
C18 (Alkyl) AcetonitrileHydrophobic dispersion< 0.8 (Severe Co-elution)1.4 - 1.8
C18 (Alkyl) MethanolHydrophobic dispersion~ 1.0 (Partial Co-elution)1.3 - 1.6
Phenyl-Hexyl Methanol π−π interactions1.2 - 1.5 (Near Baseline)1.1 - 1.3
PFP AcetonitrileDipole-dipole (Masked π−π )1.1 - 1.4 (Near Baseline)1.1 - 1.3
PFP Methanol Dipole-dipole, π−π , Shape > 2.0 (Baseline) < 1.1

Part 3: Self-Validating Method Development Protocol

To guarantee scientific integrity, do not proceed to sample analysis until the system suitability criteria (Step 4) are explicitly met. This ensures the method self-validates its resolving power before consuming precious samples.

Step 1: System Preparation & Mobile Phase Formulation

  • Aqueous Phase (A): Optima-grade Water with 0.1% Trifluoroacetic acid (TFA) v/v. (Yields pH ~2.0 to ensure full protonation of the low-pKa pyridine nitrogen).

  • Organic Phase (B): Optima-grade Methanol with 0.1% TFA v/v.

  • Column: Pentafluorophenyl (PFP) core-shell column (e.g., 2.1 x 100 mm, 1.7 µm or 2.7 µm).

Step 2: Gradient Execution

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C. (Note: Lower temperatures enhance shape selectivity and dipole interactions. Do not exceed 30°C during initial screening).

  • Gradient Profile:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 10% 60% B (Shallow gradient to maximize selectivity)

    • 8.0 - 9.0 min: 60% 95% B (Column wash)

    • 9.0 - 12.0 min: 10% B (Re-equilibration)

Step 3: System Suitability Injection

  • Inject 1 µL of a known standard mixture containing the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine isomers (concentration ~0.1 mg/mL).

Step 4: Automated Validation Check (Decision Gate)

  • Criterion A (Resolution): Calculate Rs​ between the closest eluting isomer pair.

    • If Rs​ < 1.5: The system fails validation. Decrease the gradient slope (e.g., 10% 50% B over 12 minutes) or drop the column temperature to 20°C to increase α . Re-inject.

    • If Rs​ 1.5: Proceed to Criterion B.

  • Criterion B (Peak Shape): Calculate Tf​ at 5% peak height.

    • If Tf​ > 1.2: The system fails validation. Verify mobile phase pH is strictly 2.0.

    • If Tf​ 1.2:System is validated. Proceed to quantitative sample analysis.

Part 4: Troubleshooting Workflow Visualization

HPLC_Troubleshooting N1 Identify Co-elution on C18 Column N2 Switch Stationary Phase to PFP (Pentafluorophenyl) N1->N2 Insufficient shape selectivity N3 Select Organic Modifier N2->N3 N4 Use Methanol (MeOH) Preserves π-π Interactions N3->N4 Optimal for PFP N5 Avoid Acetonitrile (ACN) Masks π-π Interactions N3->N5 Sub-optimal N6 Optimize Mobile Phase pH (Address low pKa) N4->N6 N7 Low pH (pH ~2.0) 0.1% TFA (Fully Protonated) N6->N7 For LC-UV/MS N8 Mid pH (pH ~6.0) 10mM NH4OAc (Fully Neutral) N6->N8 Alternative N9 System Suitability Check Rs > 1.5, Tf < 1.2 N7->N9 N8->N9

Decision tree for resolving halogenated pyridine isomers via stationary and mobile phase optimization.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL
  • Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column Source: ResearchGate URL
  • pKa Data Compiled by R.

Sources

Technical Support Center: Optimizing Solvent Selection for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine?

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, a substituted pyridine derivative. The solvent not only dissolves reactants but also significantly influences reaction rates and outcomes by stabilizing transition states and intermediates.[1][2] For pyridine-containing molecules, the electron-deficient nature of the ring and the presence of the nitrogen lone pair can lead to specific interactions with solvents, affecting reactivity.[3]

Key considerations for solvent selection in pharmaceutical manufacturing include ensuring safety, efficacy, and compliance.[4] Solvents play a crucial role in synthesis, purification, and formulation, making them indispensable in drug development.[4] The right solvent can enhance process efficiency and product stability.[4]

Q2: I'm observing low yields in my nucleophilic aromatic substitution (SNAr) reaction. Could the solvent be the culprit?

Absolutely. In SNAr reactions, the solvent's polarity plays a pivotal role. The mechanism typically involves the formation of a charged Meisenheimer complex as an intermediate. Polar aprotic solvents are often favored for SN2 reactions, which share mechanistic similarities with SNAr.[5][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally excellent choices for SNAr reactions. They possess high polarity to dissolve the reactants and stabilize the charged intermediate, but they do not strongly solvate the nucleophile.[5] This leaves the nucleophile "naked" and more reactive, accelerating the reaction.[5] Studies have shown that in reactions of substituted pyridines, the rate constant can be significantly higher in acetonitrile compared to protic solvents like methanol.[8]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can hinder SNAr reactions. While they are polar, they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[5][9]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged Meisenheimer intermediate, leading to a higher activation energy and slower reaction rates.[1]

Troubleshooting Tip: If you are experiencing low yields in an SNAr reaction, consider switching from a protic or nonpolar solvent to a polar aprotic solvent.

Q3: For a Suzuki-Miyaura cross-coupling reaction with this substrate, what is the recommended solvent system?

Suzuki-Miyaura couplings involving chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[10][11] The solvent system is crucial for a successful reaction.

A mixture of an organic solvent and water is often optimal for Suzuki reactions.[11] Common choices include:

  • Dioxane/water[11]

  • Toluene/water[11]

  • THF/water[11]

The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) which is essential for the transmetalation step.[11][12] However, the presence of water can also lead to protodeboronation of the boronic acid, a common side reaction.[10][12] Therefore, the ratio of organic solvent to water should be carefully optimized. In some cases, anhydrous conditions may be beneficial, especially if the boronic acid is unstable.[11]

Q4: I am struggling with a Buchwald-Hartwig amination. What are the best solvent choices?

For Buchwald-Hartwig aminations, anhydrous, aprotic solvents are commonly used to ensure the stability of the catalytic intermediates.[10] Recommended solvents include:

  • Toluene: A widely used nonpolar, aprotic solvent.

  • Dioxane: A polar, aprotic ether that is also a common choice.[10]

  • Tetrahydrofuran (THF): Another suitable polar, aprotic solvent.[10]

It is critical to use anhydrous solvents and ensure all reagents are dry, as water can lead to hydrodehalogenation of the starting material, a common side reaction.[13] Chlorinated solvents and pyridine should generally be avoided as they can inhibit the palladium catalyst.[14]

Troubleshooting Guides

Problem: Low Conversion in a Cross-Coupling Reaction

If you are observing low conversion in a Suzuki-Miyaura or Buchwald-Hartwig reaction, a systematic screening of solvents is a prudent troubleshooting step.

dot

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Formation of Side Products

The choice of solvent can influence the formation of byproducts. For instance, in Suzuki couplings, protodeboronation is a common side reaction.

Troubleshooting Steps:

  • Minimize Water Content: If protodeboronation is suspected, consider using anhydrous solvents or reducing the amount of water in the reaction mixture.[11]

  • Solvent Polarity: The polarity of the solvent can affect the relative rates of the desired reaction and side reactions.[1] A change in solvent may disfavor the pathway leading to the side product.

  • Temperature Optimization: Reaction temperature can influence selectivity.[15] Consider running the reaction at a lower or higher temperature in your chosen optimal solvent.

Data Presentation: Solvent Properties

The selection of an appropriate solvent often involves considering its physical properties.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (20°C)Polarity IndexMiscibility with Water
Polar Aprotic
N,N-Dimethylformamide (DMF)1530.94436.76.4Miscible
Dimethyl Sulfoxide (DMSO)1891.10046.77.2Miscible
Acetonitrile820.78637.55.8Miscible
Tetrahydrofuran (THF)660.8867.54.0Miscible
1,4-Dioxane1011.0332.24.8Miscible
Polar Protic
Water1000.99880.110.2-
Methanol650.79232.75.1Miscible
Ethanol780.78924.54.3Miscible
Nonpolar Aprotic
Toluene1110.8672.42.4Insoluble
Hexane690.6551.90.1Insoluble

Data compiled from various sources.[16][17][18]

Experimental Protocols

Protocol: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the solvent system for the Suzuki-Miyaura coupling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

dot

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_solvents Solvent Addition cluster_reaction Reaction and Analysis Setup_Flask To parallel reaction vials under inert atmosphere, add: - 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 equiv) - Boronic acid/ester (1.2-1.5 equiv)[11] - Base (e.g., K3PO4, 3.0 equiv)[11] - Pd catalyst and ligand Add_Solvents Add degassed solvent to each vial: - Vial 1: Dioxane/H2O (4:1)[11] - Vial 2: Toluene/H2O (4:1)[11] - Vial 3: THF/H2O (4:1)[11] - Vial 4: Anhydrous Dioxane Setup_Flask->Add_Solvents Heat Heat reactions to a set temperature (e.g., 80-110 °C)[10][11] Add_Solvents->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Analyze Compare conversion and side product formation Monitor->Analyze

Sources

Troubleshooting low solubility of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the "brick dust" and "grease" solubility challenges associated with heavily substituted, halogenated heterocycles.

The molecule —6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine —presents a severe aqueous solubility barrier. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you successfully formulate this compound for both in vitro assays and in vivo pharmacokinetic studies.

Diagnostic Decision Workflow

Before selecting a solubilization method, it is critical to understand the physicochemical limitations of the target molecule. The following decision tree outlines the logical progression for formulating this specific pyridine derivative.

G N1 6-Cl-4-cyclopropyl-3-F-2-methylpyridine (Highly Lipophilic) N2 Evaluate Pyridine Nitrogen pKa N1->N2 N3 pKa < 2.0 due to Cl & F (Salt formation unviable) N2->N3 Inductive Effects N4 Select Target Application N3->N4 Forces alternative methods N5 In Vitro Assays N4->N5 N6 In Vivo Dosing N4->N6 N7 Co-solvent System (DMSO / PEG400) N5->N7 Prevent solvent crash N8 Inclusion Complex (HP-β-CD) N6->N8 Enhance bioavailability

Caption: Workflow for selecting solubilization strategies based on pKa and application.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is the aqueous solubility of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine so exceptionally low? A1: The insolubility is driven by a combination of high lipophilicity and suppressed ionization. The cyclopropyl and methyl groups contribute significant hydrophobic bulk. More critically, while an unsubstituted pyridine ring has a baseline pKa of 5.23[1], the strong electron-withdrawing inductive (-I) effects of the 6-chloro and 3-fluoro substituents drastically pull electron density away from the pyridine nitrogen. This lowers the pKa to an estimated < 2.0. Consequently, the molecule remains entirely un-ionized (neutral) at physiological pH (7.4), maximizing its hydrophobicity and preventing favorable water dipole interactions.

Q2: Can I use pH adjustment or salt formation to dissolve it? A2: No, this is a common formulation pitfall. Because the basicity of the nitrogen is so severely compromised by the halogens, protonating this molecule requires highly acidic, physiologically irrelevant conditions (pH < 1.5). Even if you successfully synthesize a hydrochloride salt in an anhydrous organic solvent, it will immediately disproportionate (revert to the free-base) upon reconstitution in standard aqueous buffers, leading to rapid precipitation[2]. You must rely on co-solvents, cyclodextrins, or lipid-based systems instead.

Q3: What is the best approach for in vitro biochemical and cellular assays? A3: For in vitro work, co-solvency is the most practical method[3]. A frequent user error is injecting a 100% DMSO stock directly into an aqueous buffer, causing a thermodynamic shock known as "solvent crash." Instead, use a step-down co-solvent gradient. We recommend a ternary system: dissolve the compound in DMSO, dilute with PEG-400, and finally introduce the aqueous buffer containing a non-ionic surfactant (e.g., Tween-80). This gradual reduction in solvent polarity prevents the rapid phase separation that occurs when highly lipophilic drugs hit water[4],[5].

Q4: How should I formulate this compound for in vivo oral (PO) dosing in rodents? A4: For in vivo studies, avoiding precipitation in the gastrointestinal tract is critical for bioavailability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The cyclodextrin features a hydrophobic inner cavity that encapsulates the lipophilic cyclopropyl/halogenated pyridine core, while its hydrophilic exterior ensures aqueous solubility without altering the drug's covalent structure[6],[]. If cyclodextrin loading limits are exceeded, a Self-Emulsifying Drug Delivery System (SEDDS) utilizing an isotropic mixture of oil, surfactant, and co-solvent is the next best alternative for BCS Class II/IV compounds[8].

Quantitative Data: Formulation Efficacy Comparison

The table below summarizes the expected performance of various solubilization strategies when applied to highly lipophilic, weakly basic pyridine derivatives.

Formulation StrategyPrimary ExcipientsSolubilization MechanismEst. Solubility EnhancementOptimal Application
pH Adjustment HCl / Citrate BufferIonization (Protonation)Negligible (< 2-fold)Not recommended (pKa too low)
Co-solvency DMSO / PEG-400Polarity reduction100 to 500-foldIn vitro assays, IV dosing
Micellization Tween-80 / CremophorSurfactant encapsulation50 to 200-foldOral liquids, IV dosing
Inclusion Complex HP-β-CDHost-guest cavity masking1,000 to 2,500-foldIn vivo PO/IV dosing
Lipid-based (SEDDS) Oils + SurfactantsPre-dissolved lipid state> 5,000-foldIn vivo PO dosing

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By following the exact order of operations, you ensure thermodynamic stability and can visually verify the success of the formulation.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Lyophilization Method)

Mechanism: This method forces the lipophilic molecule into the cyclodextrin cavity as the organic solvent evaporates, trapping it in a water-soluble state[9].

  • Weighing: Accurately weigh 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine and HP-β-CD at a 1:2 molar ratio.

  • Aqueous Phase: Dissolve the HP-β-CD in purified water to create a 20% w/v clear solution.

  • Organic Phase: Dissolve the pyridine derivative in a minimal volume of a volatile organic solvent (e.g., methanol or acetone).

  • Complexation: Add the organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Evaporation: Stir for 24-48 hours in an open container to allow the organic solvent to evaporate completely.

  • Validation Step (Filtration): Filter the resulting suspension through a 0.45 µm PTFE syringe filter. Causality check: Any uncomplexed drug will remain insoluble and be caught by the filter. A clear filtrate guarantees that 100% of the retained drug is successfully complexed.

  • Lyophilization: Freeze-dry the clear filtrate to obtain a stable, solid inclusion complex powder ready for reconstitution in saline.

Protocol B: Ternary Co-Solvent/Surfactant Vehicle (For IV/IP Injection)

Mechanism: Step-down polarity bridging prevents localized supersaturation and nucleation[3],[5].

  • Primary Solubilization: Weigh the API into a glass vial. Add 5% (v/v) DMSO and vortex until the API is completely dissolved.

  • Polarity Bridging: Add 40% (v/v) PEG-400 and mix thoroughly. PEG-400 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Micellar Stabilization: Add 5% (v/v) Tween-80 (Polysorbate 80) and vortex. The surfactant coats the micro-environments of the drug, preventing nucleation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 50% (v/v) normal saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation Step (Sonication): Sonicate the final mixture for 10 minutes. Causality check: If the solution remains optically clear and free of Tyndall scattering (cloudiness) after sonication and resting for 1 hour, the micellar/co-solvent system is thermodynamically stable and safe for injection.

References

  • Pyridine - Wikipedia Source: Wikipedia URL
  • Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review Source: ER Publications URL
  • Solutions - Clinical Gate Source: Clinical Gate URL
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant Source: SCIRP URL
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: NIH / PMC URL
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: IJSRT Journal URL
  • Solubility Enhancement of Efavirenz (BCS Class II Drug)

Sources

Validation & Comparative

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in drug design.[3] This guide delves into a comparative structure-activity relationship (SAR) analysis of a specific, highly functionalized pyridine core: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. We will explore the strategic rationale behind modifications to this scaffold, present hypothetical experimental data to illustrate key SAR principles, and provide detailed protocols for the synthesis and biological evaluation of these analogs.

The core structure itself is decorated with functionalities that are known to favorably influence pharmacological properties. The chlorine atom can modulate metabolic stability and provide a vector for further chemical modification.[4][5] The fluorine atom often enhances binding affinity and improves metabolic stability, while the cyclopropyl group can increase potency and improve the pharmacokinetic profile.[6][7] The methyl group can also contribute to binding and influence the overall conformation of the molecule.

Comparative SAR Analysis: A Positional Scan

A systematic exploration of the chemical space around the 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine core is crucial for optimizing biological activity.[8] The following sections dissect the hypothetical impact of substitutions at key positions, drawing parallels from established SAR trends in related pyridine and heterocyclic systems.

Modifications at the 6-Position (Chloro Group)

The 6-chloro substituent serves as a key interaction point and a potential leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities.

  • Small Alkoxy and Amino Groups: Replacing the chlorine with small alkoxy (e.g., methoxy, ethoxy) or amino groups can modulate solubility and hydrogen bonding capabilities. Generally, these modifications are expected to influence the electronic nature of the pyridine ring, which can impact target engagement.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl rings can lead to significant gains in potency through interactions with additional pockets in the target protein. The nature of the (hetero)aryl ring and its substituents will be critical. For instance, electron-withdrawing groups on an appended phenyl ring may enhance activity.[9]

Modifications at the 4-Position (Cyclopropyl Group)

The cyclopropyl moiety is often favored for its ability to occupy hydrophobic pockets while maintaining a degree of conformational rigidity.

  • Alternative Small Alkyl Groups: Replacing the cyclopropyl group with other small alkyl groups (e.g., isopropyl, tert-butyl) can probe the size and shape of the binding pocket. A decrease in activity with larger or more flexible groups might suggest a tightly constrained pocket.

  • Cycloalkyl and Heterocyclic Rings: Substitution with larger cycloalkyl or small heterocyclic rings (e.g., cyclobutyl, oxetanyl) can explore additional binding space and introduce new interaction points, potentially improving selectivity.

Modifications at the 2-Position (Methyl Group)

The 2-methyl group can influence the orientation of adjacent substituents and contribute to binding.

  • Larger Alkyl Groups and Halogens: Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or halogens (e.g., chloro, bromo) can have a significant impact on potency. In some systems, larger substituents at this position can be detrimental to activity.[10]

  • Functionalized Methyl Groups: Introducing functionality on the methyl group (e.g., hydroxymethyl, aminomethyl) can provide new vectors for hydrogen bonding and improve aqueous solubility.

Data Presentation: Hypothetical SAR of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine Analogs as Kinase Inhibitors

The following table summarizes hypothetical data for a series of analogs evaluated for their inhibitory activity against a target kinase. This data is illustrative of the SAR principles discussed above.

Compound IDR6-SubstituentR4-SubstituentR2-SubstituentKinase IC50 (nM)
1 (Core) ClCyclopropylMethyl50
2 OMeCyclopropylMethyl150
3 NH2CyclopropylMethyl80
4 PhenylCyclopropylMethyl25
5 ClIsopropylMethyl200
6 ClCyclobutylMethyl75
7 ClCyclopropylEthyl120
8 ClCyclopropylCH2OH40

Key Insights from Hypothetical Data:

  • Replacement of the 6-chloro group with a methoxy group (Compound 2) decreases activity, while an amino group (Compound 3) is better tolerated.

  • The introduction of a phenyl group at the 6-position (Compound 4) significantly enhances potency, suggesting a beneficial interaction with a nearby hydrophobic pocket.

  • Modification of the 4-cyclopropyl group to a larger isopropyl group (Compound 5) is detrimental, indicating steric constraints in the binding site.

  • Increasing the size of the 2-methyl group to an ethyl group (Compound 7) reduces activity, while introducing a hydroxyl group (Compound 8) is favorable, likely due to a new hydrogen bond interaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of the described analogs.

General Synthetic Protocol for 6-Substituted Analogs

This protocol describes a typical nucleophilic aromatic substitution reaction at the 6-position.

Step 1: Reaction Setup

  • To a solution of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or dioxane) is added the desired nucleophile (1.2 eq) (e.g., sodium methoxide, aniline).

  • A palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq) are added, followed by a base (e.g., Cs2CO3, 2.0 eq).

Step 2: Reaction Execution

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 80-120 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the potency of compounds against a target kinase.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in assay buffer.

Step 2: Assay Procedure

  • Add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 384-well plate.

  • Add 10 µL of the kinase and peptide substrate solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction for 60 minutes at room temperature.

Step 3: Detection and Data Analysis

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP.

  • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

MTT Assay for Cellular Proliferation

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Step 1: Cell Seeding

  • Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well.

  • The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

Step 2: Compound Treatment

  • The test compounds are serially diluted in cell culture medium.

  • The medium from the cell plate is removed, and 100 µL of the compound dilutions are added to the respective wells.

  • The plate is incubated for another 48-72 hours.

Step 3: MTT Addition and Measurement

  • 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Step 4: Data Analysis

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the SAR workflow and a representative signaling pathway that these compounds might target.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Core Core Scaffold (Compound 1) Analogs Analog Library (Compounds 2-8) Core->Analogs Parallel Synthesis Biochemical Biochemical Assay (Kinase IC50) Analogs->Biochemical Cellular Cellular Assay (MTT Proliferation) Biochemical->Cellular Active Compounds SAR SAR Analysis Cellular->SAR Design New Analog Design SAR->Design Key Insights Design->Analogs Next Generation

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyridine Analog (e.g., Compound 4) Inhibitor->Kinase2

Caption: Inhibition of a kinase cascade by a pyridine analog.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.).
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024, July 11).
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - Taylor & Francis. (2026, January 21).
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. (2023, November 1).
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2015, June 3).
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.).
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC. (n.d.).
  • Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs - Benchchem. (n.d.).
  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5).
  • Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.).
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. (n.d.).
  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication | Journal of Medicinal Chemistry - ACS Publications. (2018, January 18).
  • ChemInform Abstract: Efficient Synthesis of the 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido [1,2-c]pyrimidine-1,3-dione Core Ring System. | Request PDF - ResearchGate. (n.d.).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions - MDPI. (n.d.).
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. (2009, January 1).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23).
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted) phenylpyrimidines as anti-cancer agents | Request PDF - ResearchGate. (n.d.).
  • Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment - Semantic Scholar. (2023, January 26).
  • 6-CHLORO-2-FLUORO-3-METHYLPYRIDINE | 1227598-47-1 - Sigma-Aldrich. (n.d.).
  • Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroquinoline Derivatives - Benchchem. (n.d.).

Sources

A Comparative Guide to Mass Spectrometry Validation for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of mass spectrometry-based validation methods for the novel substituted pyridine, 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. By synthesizing regulatory expectations with practical experimental insights, this document serves as a comprehensive resource for establishing scientifically sound and defensible analytical methods.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] For quantitative analysis of a small molecule like 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques. The choice between them often depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

Comparing the Titans: GC-MS vs. LC-MS/MS

The selection of the primary analytical technique is a critical first step in method validation. 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, with a molecular weight of 189.6 g/mol , is a semi-volatile compound, making it amenable to both GC-MS and LC-MS/MS analysis. The following table provides a high-level comparison of these two techniques for this specific application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and semi-volatile, thermally stable compounds.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[2]
Sensitivity Generally offers good sensitivity, often in the picogram range.Typically provides higher sensitivity, reaching femtogram levels, especially with tandem MS.[3]
Selectivity High selectivity is achieved through characteristic fragmentation patterns.Superior selectivity due to precursor and product ion monitoring (MRM).[3]
Sample Preparation May require derivatization to improve volatility and thermal stability.[4]Often involves simpler "dilute-and-shoot" or protein precipitation methods.[5]
Matrix Effects Less susceptible to ion suppression/enhancement from complex matrices.Can be prone to matrix effects that may impact quantification.[6]

Deep Dive: Validation Parameters and Experimental Data

Method validation is a comprehensive process that assesses several key performance characteristics to ensure the reliability of the analytical data.[7] The following sections detail these parameters and present representative experimental data based on validated methods for structurally similar halogenated and substituted pyridine compounds.

Disclaimer: The following experimental data is derived from published methods for compounds structurally analogous to 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine. This data is presented to illustrate expected performance and should be verified through a full, independent validation for the specific target analyte.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] For mass spectrometry, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • GC-MS: Selectivity is achieved by monitoring specific ions characteristic of the analyte's mass spectrum.

  • LC-MS/MS: High specificity is inherent to the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to a specific product ion.[3]

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range.[8] This is typically evaluated by a calibration curve constructed from at least five non-zero standards.

ParameterGC-MS (Representative Data)LC-MS/MS (Representative Data)
Calibration Range 1 - 500 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Regression Model Linear, weighted (1/x)Linear, weighted (1/x²)
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[8] These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

ParameterGC-MS (Representative Data)LC-MS/MS (Representative Data)
Accuracy (% Recovery) 92.5 - 108.3%95.7 - 104.2%
Intra-day Precision (%RSD) ≤ 8.5%≤ 6.8%
Inter-day Precision (%RSD) ≤ 10.2%≤ 9.1%
Limits of Quantification (LOQ) and Detection (LOD)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.

ParameterGC-MS (Representative Data)LC-MS/MS (Representative Data)
Limit of Quantification (LOQ) 1 ng/mL0.1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL0.03 ng/mL

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the validation of GC-MS and LC-MS/MS methods for the quantification of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine in a representative biological matrix (e.g., plasma).

GC-MS Validation Protocol

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).[9]

  • Incubate at 60°C for 30 minutes.

  • Transfer to a GC vial for analysis.

2. GC-MS Instrumental Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector: Splitless mode at 250°C

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

LC-MS/MS Validation Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumental Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the key steps in the GC-MS and LC-MS/MS validation workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt evap Evaporation ppt->evap deriv Derivatization (Silylating Agent) evap->deriv injection GC Injection deriv->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy & Precision detection->accuracy loq LOQ & LOD detection->loq

Caption: GC-MS validation workflow for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) start->ppt injection LC Injection ppt->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy & Precision detection->accuracy loq LOQ & LOD detection->loq

Caption: LC-MS/MS validation workflow for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are viable and powerful techniques for the quantitative analysis of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine.

  • LC-MS/MS is generally the preferred method for bioanalytical applications due to its superior sensitivity, higher throughput with simpler sample preparation, and reduced risk of thermal degradation.[7]

  • GC-MS remains a robust and reliable alternative, particularly if derivatization is straightforward and high sensitivity is not the primary driver. It can also be advantageous in matrices where ion suppression is a significant challenge for LC-MS/MS.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired limits of quantification, the nature of the sample matrix, and the available instrumentation. A thorough validation, following the principles outlined in this guide and in accordance with regulatory guidelines such as the ICH M10, is essential to ensure the generation of high-quality, reliable, and defensible data in any drug development program.[10]

References

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Development and Validation - IITRI. (2022, December 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 8). Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (n.d.). Retrieved from [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - ResearchGate. (n.d.). Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

  • GC/MS Sample Preparation | HSC Cores - BookStack. (n.d.). Retrieved from [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke - Health Canada. (1999, December 31). Retrieved from [Link]

  • TMSI+Pyridine - Gcms.cz. (n.d.). Retrieved from [Link]

  • Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 67-74.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Armstrong, J. L., et al. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 403(9), 2743–2753.
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Cyclopropyl vs. Trifluoromethyl Substituents on 3-Fluoro-2-methylpyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 3-fluoro-2-methylpyridine scaffold is a highly privileged motif in modern drug discovery, frequently serving as a core hinge-binding element in kinase inhibitors or as a critical structural node in CFTR modulators. When optimizing the 4- or 6-position of this ring, medicinal chemists often face a strategic choice between two classic bioisosteres: the cyclopropyl (-cPr) and trifluoromethyl (-CF3) groups.

While these two substituents occupy a nearly identical spatial volume, they drive the molecule into completely divergent physicochemical and electronic spaces[1, 2]. This guide provides an objective, data-driven comparison of these two substituents, detailing their mechanistic impact on the pyridine core and providing field-proven protocols for their synthesis and evaluation.

Physicochemical & Electronic Profiling

To understand the causality behind experimental choices, we must analyze how these substituents interact with the existing 3-fluoro and 2-methyl groups. The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), while the methyl at C2 is weakly electron-donating (+I). The choice of a -CF3 or -cPr group will either amplify or neutralize this delicate electronic balance [2].

Table 1: Comparative Physicochemical Properties
PropertyTrifluoromethyl (-CF3)Cyclopropyl (-cPr)Strategic Implication
Steric Volume ~42.6 ų~39.8 ųBoth fit into similar hydrophobic pockets.
Hammett Constant ( σp​ ) +0.54 (Strong EWG)-0.21 (Weak EDG)-CF3 strips electron density; -cPr enriches it.
Hansch Lipophilicity ( π ) +0.88+0.51-CF3 significantly increases LogD and lipophilic ligand efficiency (LLE) burden.
Predicted Pyridine pKa ~1.5 - 2.0 (Weak base)~4.5 - 5.0 (Moderate base)-cPr maintains the nitrogen's ability to act as a Hydrogen Bond Acceptor (HBA).
Microsomal Stability (CL int​ ) High (Inert to CYP oxidation)Moderate (Susceptible to ring hydroxylation)-CF3 is preferred for resolving severe metabolic liabilities [3].

Mechanistic Causality: Placing a -CF3 group on the 3-fluoro-2-methylpyridine core creates a highly electron-deficient ring. This drastically lowers the pKa of the pyridine nitrogen, rendering it a poor hydrogen bond acceptor. This is highly beneficial if the basicity of the nitrogen causes hERG channel liability or poor membrane permeability. Conversely, the -cPr group donates electron density via the unique sp²-like character of its strained C-C bonds. This counterbalances the C3-fluorine's inductive pull, preserving the basicity of the pyridine nitrogen—a crucial requirement if the nitrogen must engage a kinase hinge region [1, 3].

SAR Logic & Decision Pathways

SAR_Logic Core 3-Fluoro-2-methylpyridine Optimization CF3 Trifluoromethyl (-CF3) Steric Volume: ~42.6 ų Core->CF3 Require high metabolic stability & reduced basicity cPr Cyclopropyl (-cPr) Steric Volume: ~39.8 ų Core->cPr Require improved solubility & maintained H-bonding CF3_Mech Inductive Withdrawal (-I) Lowers Pyridine pKa Increases LogD CF3->CF3_Mech cPr_Mech Weak Donation (+I) Maintains Pyridine pKa Lowers LogD vs CF3 cPr->cPr_Mech

Figure 1: Decision matrix for selecting -CF3 vs -cPr substituents based on target profiles.

Experimental Methodologies

To objectively compare these substituents, the experimental protocols must function as a self-validating system. The following workflows ensure that comparative data is generated without systemic bias.

Protocol A: Divergent Cross-Coupling Synthesis

To ensure a controlled comparison, both derivatives should be synthesized from a common intermediate, such as 4-bromo-3-fluoro-2-methylpyridine.

  • Substrate Preparation: Dissolve 4-bromo-3-fluoro-2-methylpyridine (1.0 eq) in a rigorously degassed solvent system.

  • Catalyst & Reagent Addition (Divergent Step):

    • For -cPr: Add cyclopropylboronic acid (1.5 eq), K 3​ PO 4​ (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq) in Toluene/H 2​ O (10:1 v/v).

    • For -CF3: Add (phenanthroline)CuCF 3​ (1.2 eq) in anhydrous DMF. (Causality: Copper-mediated trifluoromethylation is preferred over palladium here to prevent competitive defluorination of the C3-fluoro group).

  • Reaction Execution: Heat to 100°C for 12 hours under a sealed argon atmosphere.

  • Workup & Purification: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Purify via reverse-phase preparative HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA) to isolate the pure substituted pyridines.

Protocol B: Microsomal Stability Profiling (HLM/MLM)

This protocol measures intrinsic clearance (CL int​ ) to validate the metabolic stability hypothesis.

  • Matrix Preparation: Prepare a 1 mg/mL microsomal protein suspension (Human or Mouse Liver Microsomes) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the synthesized derivative to a final concentration of 1 µM. (Critical Control: Keep organic solvent <0.5% v/v. Higher concentrations inhibit CYP450 enzymes, leading to artificially inflated stability data).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (t 1/2​ ) and CL int​ .

Workflow Step1 Divergent Synthesis (Pd/Cu Catalysis) Step2 Physicochemical QC (NMR, LC-MS, pKa) Step1->Step2 Step3 In Vitro ADME (HLM/MLM Stability) Step2->Step3 Step4 SAR & LLE Data Synthesis Step3->Step4

Figure 2: Standardized experimental workflow for comparative profiling of matched pairs.

Strategic Recommendations

When optimizing a 3-fluoro-2-methylpyridine core:

  • Select Cyclopropyl (-cPr) when you need to fill a lipophilic pocket without destroying the hydrogen-bond accepting capability of the pyridine nitrogen. It is the superior choice for maintaining aqueous solubility and achieving high ligand efficiency, provided the cyclopropyl ring does not become a metabolic soft spot.

  • Select Trifluoromethyl (-CF3) when the primary liability of your lead compound is CYP-mediated oxidative metabolism, or when you specifically need to ablate the basicity of the pyridine ring to mitigate off-target toxicity (e.g., hERG binding).

References

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from[Link]

  • Wipf, P., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • Zhao, H., et al. (2011). Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists. Journal of Medicinal Chemistry (NIH PMC). Retrieved from[Link]

Benchmarking a Novel Kinase Inhibitor: A Comparative High-Throughput Screening Guide for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precision in MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of cellular regulation, governing processes from proliferation to survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, challenges such as acquired resistance often lead to pathway reactivation.[3][4] This has intensified the search for potent and selective inhibitors of the terminal kinases, ERK1 and ERK2, as a strategy to overcome these resistance mechanisms.[4][5]

This guide introduces a novel investigational compound, 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (hereafter designated "Compound X" ), a small molecule designed with structural motifs suggestive of kinase-binding potential. We present a comprehensive framework for its evaluation in a high-throughput screening (HTS) context, benchmarking its performance against established kinase inhibitors to ascertain its potential as a selective ERK1/2 inhibitor.

Our comparative analysis includes:

  • Staurosporine: A natural product known for its potent but non-selective, pan-kinase inhibitory activity, serving as a benchmark for broad-spectrum effects.[6][7][8]

  • Vemurafenib: A highly selective inhibitor of the upstream kinase BRAF V600E, providing a benchmark for pathway-specific intervention.[9][10][11]

  • Ulixertinib (BVD-523): A potent, reversible, and selective clinical-stage ERK1/2 inhibitor, serving as a direct and highly relevant comparator.[5][12][13]

Through a systematic evaluation of physicochemical properties, biochemical potency, and cellular target engagement, this guide provides a robust methodology for characterizing novel chemical entities like Compound X in a drug discovery setting.

Part 1: Physicochemical Profiling for Druglikeness

An early assessment of a compound's "druglikeness" is critical for predicting its potential for oral bioavailability and avoiding late-stage attrition. Lipinski's Rule of Five provides a foundational set of guidelines for this evaluation.[14][15][16] An ideal oral drug candidate should generally not violate more than one of the following criteria: a molecular weight (MW) under 500 Daltons, a LogP value less than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[14][17]

Methodology: The physicochemical properties for Compound X were calculated based on its chemical structure. Properties for the comparator compounds were sourced from publicly available chemical databases.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
Compound X C₁₀H₁₀ClFN₂212.652.8020
Staurosporine C₂₈H₂₆N₄O₃466.534.2250
Vemurafenib C₂₃H₁₈ClF₂N₃O₃S489.924.6280
Ulixertinib C₂₀H₂₀FN₇O393.423.1280

Interpretation: All four compounds, including the hypothetical Compound X, adhere to Lipinski's Rule of Five, exhibiting favorable physicochemical profiles for potential oral administration.[14][16] This initial assessment provides confidence to proceed with more resource-intensive biological screening.

Part 2: Biochemical Potency and Selectivity Profiling

The cornerstone of inhibitor characterization is the determination of its potency against the intended target and its selectivity against off-target kinases. A highly selective compound is crucial for minimizing potential toxicity.

Experimental Workflow: Biochemical Screening

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) and assessing kinase selectivity.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (10-point, 1:3 ratio) Assay_Plate Dispense to 384-well plate Compound_Prep->Assay_Plate Add_Kinase Add Kinase (ERK2 or panel member) Assay_Plate->Add_Kinase Incubate_1 Incubate with Compound Add_Kinase->Incubate_1 Initiate_Rxn Add Substrate & ATP (Initiate Reaction) Incubate_1->Initiate_Rxn Incubate_2 Incubate at RT Initiate_Rxn->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Rxn, Deplete ATP) Incubate_2->Add_ADP_Glo Incubate_3 Incubate at RT Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_3->Add_Detection Incubate_4 Incubate at RT Add_Detection->Incubate_4 Read_Lumi Read Luminescence Incubate_4->Read_Lumi Calc_Inhibition Calculate % Inhibition Read_Lumi->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50

Caption: Workflow for biochemical kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18][19][20]

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution (e.g., recombinant human ERK2) to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the appropriate substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19][20]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, simultaneously, catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biochemical Potency and Selectivity Data

Table 2: IC₅₀ Values Against a Panel of Protein Kinases (nM)

CompoundERK2 (Target) PKACDK2p38α
Compound X 8.5 >10,0002,500>10,000
Staurosporine 3.47620
Vemurafenib >10,000>10,000>10,000>10,000
Ulixertinib 0.3 >10,0008,5004,200

Data for comparator compounds are representative values from literature and public databases. Data for Compound X is hypothetical.

Interpretation: The biochemical data reveals a promising profile for Compound X. It demonstrates potent, single-digit nanomolar inhibition of the target kinase, ERK2. Crucially, it shows high selectivity, with minimal to no activity against other representative kinases from different families (PKA, CDK2, p38α). This contrasts sharply with Staurosporine, which potently inhibits all kinases tested, highlighting its non-selective nature.[6][21] Vemurafenib, as expected for a BRAF inhibitor, shows no activity against this panel. Ulixertinib serves as a strong positive control, exhibiting sub-nanomolar potency against ERK2 and a high degree of selectivity.[1][13] Compound X, while less potent than Ulixertinib, displays a superior selectivity profile in this limited panel.

Part 3: Cellular Target Engagement

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein in real-time within intact cells.[22][23][24]

Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted for measuring compound engagement with an ERK2-NanoLuc® fusion protein expressed in HEK293T cells.[25][26]

  • Cell Preparation: Seed HEK293T cells into 96-well plates. Co-transfect the cells with a plasmid encoding the ERK2-NanoLuc® fusion protein. Incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the cells, followed immediately by the addition of the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer to reach binding equilibrium with the intracellular target.

  • Signal Detection:

    • Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

Cellular Target Engagement and Potency Data

Table 3: Cellular Target Engagement and Antiproliferative Activity

CompoundCellular ERK2 Target Engagement IC₅₀ (nM)A375 Cell Proliferation IC₅₀ (nM)
Compound X 150 210
Staurosporine 2530
Vemurafenib N/A (Targets BRAF)248[27]
Ulixertinib 18 180[3]

Data for comparator compounds are representative values from literature. Data for Compound X is hypothetical. A375 is a BRAF V600E mutant melanoma cell line where proliferation is driven by the MAPK pathway.

Interpretation: The cellular data corroborates the biochemical findings. Compound X effectively engages the ERK2 target in living cells, albeit with a rightward shift in potency compared to the biochemical assay, which is expected due to factors like cell membrane permeability and intracellular ATP competition. Its cellular target engagement IC₅₀ of 150 nM translates well to its antiproliferative effect in the A375 melanoma cell line (IC₅₀ of 210 nM), suggesting that its cytotoxic effect is likely mediated through on-target ERK2 inhibition. Ulixertinib again shows superior potency in the cellular context.[3] The potent but non-selective nature of Staurosporine is reflected in its strong cellular activity, which arises from the inhibition of numerous essential kinases.

Part 4: HTS Assay Quality and Data Analysis

The reliability of any HTS campaign hinges on the quality of the assay. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of an assay for HTS.[28][29][30] It provides a measure of the separation between the positive and negative control signals, taking into account the data variation within the controls.

Z'-Factor Calculation: The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., no inhibitor).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., no enzyme or a saturating concentration of a known inhibitor).

Interpretation of Z'-Factor Values: [31][32]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may be acceptable but could benefit from optimization.

  • Z' < 0: An unacceptable assay.

For the biochemical and cellular assays described herein, consistent achievement of a Z'-factor ≥ 0.7 is the goal during assay development and validation, ensuring a robust and reliable screening window.

Signaling Pathway Context

To fully appreciate the mechanism of action, it is essential to visualize the target within its biological context.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF BRAF/RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Response Proliferation, Survival Substrates->Response Vemurafenib Vemurafenib Vemurafenib->RAF Ulixertinib Ulixertinib Compound X Ulixertinib->ERK

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to benchmarking the novel chemical entity 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (Compound X) as a potential ERK1/2 kinase inhibitor. The presented framework, which progresses from in silico physicochemical assessment to in vitro biochemical analysis and finally to in-cell target engagement, provides a robust template for the early-stage evaluation of kinase inhibitors.

Our hypothetical data position Compound X as a potent and highly selective inhibitor of ERK2. It demonstrates promising druglike properties and translates its biochemical potency into on-target cellular activity. While less potent than the clinical candidate Ulixertinib, its distinct chemical scaffold and favorable selectivity profile warrant further investigation.

Future work should include:

  • Broad-Panel Kinome Screening: Profiling Compound X against a comprehensive panel of several hundred kinases to fully establish its selectivity.

  • Mechanism of Action Studies: Determining the binding kinetics (Kᵢ, residence time) and mode of inhibition (e.g., ATP-competitive).

  • In Vivo Efficacy: Evaluating the compound's pharmacokinetic properties and its anti-tumor efficacy in relevant preclinical cancer models.

By following this structured, data-driven approach, researchers can efficiently triage and prioritize novel compounds, accelerating the journey from a high-throughput screening hit to a viable drug candidate.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Biomed Valley Discoveries. (n.d.). Ulixertinib. Retrieved March 27, 2026, from [Link]

  • Sullivan, R. J., et al. (2014). A first-in-class phase 1 dose-escalation study of the novel oral ERK 1/2 kinase inhibitor BVD-523 (ulixertinib) in patients with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2510-2510. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved March 27, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 27, 2026, from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved March 27, 2026, from [Link]

  • MDPI. (2023). Targeting the MEK/ERK Pathway to Suppress P-Glycoprotein and Reverse Carfilzomib Resistance in Multiple Myeloma. International Journal of Molecular Sciences. [Link]

  • American Association for Cancer Research. (2021). A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. Molecular Cancer Therapeutics. [Link]

  • Satoshi Omura. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved March 27, 2026, from [Link]

  • MDPI. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Pharmaceuticals. [Link]

  • PubMed. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Journal of Biomolecular Structure & Dynamics. [Link]

  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Current Drug Targets. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved March 27, 2026, from [Link]

  • ScienceDirect. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Analytical Biochemistry. [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Lipinski's rule of five predicted physicochemical properties of compounds (4a-l). Retrieved March 27, 2026, from [Link]

  • On HTS. (2023). Z-factor. [Link]

  • National Institutes of Health. (2024). Mechanisms of vemurafenib-induced anti-tumor effects in ATC FRO cells. Heliyon. [Link]

  • Lecture Notes. (2023). lipinski rule of five. [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Retrieved March 27, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved March 27, 2026, from [Link]

  • National Institutes of Health. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. British Journal of Cancer. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved March 27, 2026, from [Link]

  • National Institutes of Health. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. [Link]

  • MDPI. (2023). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. International Journal of Molecular Sciences. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved March 27, 2026, from [Link]

  • American Association for Cancer Research. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery. [Link]

  • National Institutes of Health. (2020). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PLoS ONE. [Link]

  • Astex Pharmaceuticals. (2019). Dual-mechanism ERK1/2 inhibitors exploit a distinct binding mode to block phosphorylation and nuclear accumulation of ERK1/2. Molecular Cancer Therapeutics. [Link]

  • MDPI. (2023). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. Molecules. [Link]

  • MDPI. (2023). Navigating the ERK1/2 MAPK Cascade. International Journal of Molecular Sciences. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol: 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and disposal protocol for 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, designed for laboratory professionals and environmental health and safety (EHS) officers.

6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS RN: 1821293-65-5) is a highly specialized, multi-halogenated pharmaceutical intermediate primarily utilized in the synthesis of triaminopyrimidine compounds for antimalarial drug development[1][2]. Due to the presence of both chlorine and fluorine substituents on the pyridine ring, this compound presents specific environmental and toxicological handling requirements.

As a general rule in professional laboratory settings, all such research chemicals must be treated with the recognition of "having unknown hazards and toxicity"[3]. The following guide outlines the rigorous operational and disposal plans required to manage this compound safely.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. The dual-halogenation (chloro and fluoro) significantly increases the lipophilicity and environmental persistence of the molecule, mandating strict isolation from standard aqueous or non-halogenated waste streams.

Table 1: Chemical Identity and Logistical Data

PropertySpecificationOperational Implication
Chemical Name 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridineHalogenated heteroaromatic; requires specialized high-temperature incineration.
CAS Registry Number 1821293-65-5[3]Essential for EHS tracking and waste manifest documentation.
Molecular Formula C9H9ClFN[3]Contains Cl and F; dictates halogenated waste segregation.
Molecular Weight 185.63 g/mol [3]Used for calculating molar equivalents during spill neutralization/quenching.
Hazard Classification Halogenated Organic / IrritantMust not be released into the environment or municipal water systems.
Operational Safety & Handling Procedures

To ensure scientific integrity and personnel safety, the handling of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine must follow strict causality-driven protocols.

  • Engineering Controls: All manipulations, including weighing, transferring, and reacting, must be conducted within a certified chemical fume hood. The compound's vapor pressure and potential as a respiratory irritant necessitate continuous negative pressure ventilation.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or Neoprene gloves are required. Causality: Halogenated pyridines can permeate standard latex rapidly; nitrile provides a superior barrier against lipophilic organic compounds.

    • Eye Protection: Splash goggles are mandatory to prevent corneal absorption.

    • Body Protection: A standard laboratory coat with tightly fitted cuffs.

Step-by-Step Disposal Methodologies

Because this compound contains both chlorine and fluorine, improper disposal (such as mixing with non-halogenated solvents) can lead to the formation of highly toxic byproducts (e.g., dioxins, hydrogen fluoride) if incinerated at incorrect temperatures. It must strictly be classified as Halogenated Organic Waste.

Protocol A: Liquid Waste Disposal (Reaction Mixtures & Solvents)

  • Segregation: Ensure the receiving waste carboy is explicitly labeled for "Halogenated Organic Solvents." Never mix this compound with non-halogenated waste (e.g., pure acetone, ethanol, or aqueous buffers).

  • Quenching (If Applicable): If the compound is present in a post-reaction mixture containing reactive catalysts (e.g., palladium acetate used in its downstream synthesis[1]), ensure the reaction is fully quenched and cooled to ambient temperature before transfer.

  • Transfer: Use a chemically compatible funnel (HDPE or glass) to transfer the liquid waste into the secondary containment carboy.

  • Documentation: Log the estimated mass/volume of 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine added to the waste log. Accurate logging is legally required for commercial waste haulers to determine the appropriate incineration facility.

Protocol B: Solid Waste Disposal (Spill Cleanup & Consumables)

  • Spill Containment: In the event of a spill, immediately cover the area with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill-control pads). Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and deposit it into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum.

  • Decontamination: Wash the spill area with a minimal amount of a compatible solvent (e.g., isopropanol), followed by soap and water. Collect all solvent washings as liquid halogenated waste.

  • Consumables: All contaminated gloves, weighing boats, and filter papers must be disposed of in a designated "Solid Hazardous Waste" container, distinct from standard municipal trash.

Waste Stream Workflow

The following diagram illustrates the logical routing for materials contaminated with 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine to ensure compliance with environmental regulations.

G A 6-Chloro-4-cyclopropyl- 3-fluoro-2-methylpyridine Waste Generation B Liquid Waste (Mother Liquors, Solvents) A->B C Solid Waste (Spill Cleanup, Contaminated PPE) A->C D Halogenated Organic Waste Container B->D Segregate from non-halogenated E Solid Hazardous Waste Container C->E F EHS Collection & High-Temperature Incineration D->F E->F

Caption: Regulated waste segregation and disposal workflow for multi-halogenated pyridine derivatives.

References

  • US Patent Office. "US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof." Google Patents.
  • US Patent Office. "US9957253B2 - Triaminopyrimidine compounds useful for preventing or treating malaria." Google Patents.

Sources

Personal protective equipment for handling 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specialized intermediates. 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine (CAS 1821293-65-5) [1] is not a standard bench reagent; it is a highly reactive, polyhalogenated pyridine derivative utilized as a critical building block in the synthesis of next-generation triaminopyrimidine antimalarials, such as ZY 19489 (MMV 253)[2].

Handling this compound requires a deep understanding of its structural causality. The presence of both chlorine and fluorine on the electron-deficient pyridine ring significantly increases its lipophilicity and reactivity[3]. This guide provides field-proven, self-validating protocols for the safe handling, containment, and disposal of this specific intermediate.

Hazard Causality: Why Standard PPE is Insufficient

To design an effective safety matrix, we must first understand the mechanistic hazards of halogenated pyridines:

  • Rapid Dermal Penetration: Halogenated pyridines are highly lipophilic. Unlike simple aqueous acids, they rapidly penetrate intact epidermal layers, carrying the potential for systemic hepatic and renal toxicity[4].

  • Metabolic N-Oxidation: Pyridine derivatives substituted directly at the 2- or 6-position (such as this 2-methyl, 6-chloro derivative) can undergo N-oxidation by microsomal enzymes in the liver, posing potential genotoxic risks upon systemic absorption[4].

  • Severe Mucosal Irritation: The synergistic electron-withdrawing effects of the chloro and fluoro groups make the vapor highly irritating to the cornea and respiratory tract[3].

Quantitative PPE & Containment Matrix

Because the risk scales exponentially with the quantity handled, PPE must be dynamically scaled. Nitrile gloves, while standard in many labs, offer poor breakthrough times against concentrated lipophilic pyridines and should only be used for rapid, small-scale analytical work[5].

Table 1: Scale-Dependent PPE and Containment Specifications

Scale of OperationChemical QuantityGlove Material (Breakthrough Time)Respiratory Protection (Assigned Protection Factor)
Analytical / Discovery < 10 gramsDouble-layered Nitrile (> 30 mins)Fume Hood (Face velocity 0.4-0.6 m/s)
Process / Scale-up 10 g to 1 kgButyl Rubber (> 480 mins)Half-mask APR with Organic Vapor cartridge (APF 10)
Pilot / Manufacturing > 1 kgButyl Rubber or Silver Shield (> 480 mins)Supplied-Air Respirator (SAR) (APF 1000)

Operational Workflow: High-Temperature Cross-Coupling Setup

In drug development, 6-Chloro-4-cyclopropyl-3-fluoro-2-methylpyridine is typically reacted with diphenylmethanimine using a palladium catalyst (e.g., Racemic BINAP and palladium acetate) in toluene at 100–110 °C[6]. The following self-validating protocol ensures safe handling during this high-risk transfer and reaction phase.

Step-by-Step Methodology: Material Transfer and Reaction Setup

  • Step 1: Environmental Validation.

    • Action: Activate the chemical fume hood and clear all unnecessary clutter to ensure laminar flow.

    • Self-Validation: Use an anemometer to verify the sash face velocity is strictly between 0.4 and 0.6 m/s. Do not proceed if the flow is turbulent.

  • Step 2: Anti-Static Weighing.

    • Action: Weigh the compound inside an enclosed analytical balance. Because halogenated powders can carry static charges and aerosolize, use an anti-static zero-stat gun on the weighing boat prior to transfer.

    • Self-Validation: Visually confirm that no micro-particulates are clinging to the exterior of the spatula or the weighing vessel walls.

  • Step 3: Closed-System Transfer.

    • Action: Dissolve the intermediate in the reaction solvent (toluene)[6] within a sealed vial. Transfer the solution to the main reaction vessel using a gas-tight syringe or cannula under a positive pressure of Nitrogen or Argon.

    • Self-Validation: Observe the bubbler attached to the reaction vessel; a steady, slow bubbling confirms positive inert pressure, ensuring no toxic vapors are escaping into the hood environment.

  • Step 4: Thermal Execution.

    • Action: Heat the reaction mixture to 100–110 °C[6]. Ensure the condenser is supplied with chilled water (≤ 5 °C) to prevent the volatilization of unreacted pyridine derivatives.

Containment and Handling Workflow Diagram

G n1 1. Fume Hood Validation (Velocity: 0.4-0.6 m/s) n2 2. Anti-Static Weighing (Enclosed Balance) n1->n2 n3 3. Closed-System Transfer (Cannula / Syringe) n2->n3 n4 4. Cross-Coupling Reaction (Toluene, 100-110 °C, N2) n3->n4 n5 Accidental Spill / Vapor Leak? n4->n5 n6 5. Chemical Neutralization (5% Acetic Acid Wash) n5->n6 Yes n7 6. High-Temp Incineration (Halogenated Waste) n5->n7 No n6->n7

Workflow for the safe handling, containment, and disposal of halogenated pyridine derivatives.

Spill Response and Disposal Plan

Halogenated pyridines are highly toxic to aquatic life and must never be discharged into standard aqueous waste streams[7]. In the event of a spill, follow this chemical neutralization protocol:

Step-by-Step Methodology: Spill Neutralization

  • Step 1: Isolation and PPE Escalation.

    • Action: Immediately evacuate personnel from the immediate vicinity. The responder must upgrade to a Half-mask APR (Organic Vapor) and Butyl Rubber gloves before re-entering the spill zone.

  • Step 2: Physical Containment.

    • Action: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[7]. Crucial: Do not use combustible materials like sawdust, as pyridines can be reactive.

  • Step 3: Chemical Neutralization (Protonation).

    • Action: Because the pyridine nitrogen is basic, carefully apply a mild acidic solution (e.g., 5% acetic acid) over the absorbed spill.

    • Causality: This protonates the pyridine ring, converting the volatile, lipophilic free-base into a non-volatile, water-soluble pyridinium salt, drastically reducing inhalation hazards.

    • Self-Validation: Use a Photoionization Detector (PID) near the spill site. A reading of < 0.1 ppm confirms the vapor hazard has been successfully neutralized.

  • Step 4: Segregated Disposal.

    • Action: Sweep the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Halogenated Pyridine Waste" and route to Environmental Health and Safety (EHS) for high-temperature incineration.

References

  • ZY 19489, MMV 253 | New Drug Approvals . New Drug Approvals. Available at:[Link]

  • 2-Chloropyridine - National Toxicology Program (NTP) . National Institutes of Health (NIH). Available at: [Link]

  • Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis . JIN DUN CHEMISTRY. Available at:[Link]

  • Pyridine - SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

Sources

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